molecular formula C24H20ClNO5 B1442729 Fmoc-3-chloro-D-tyrosine CAS No. 478183-59-4

Fmoc-3-chloro-D-tyrosine

Cat. No.: B1442729
CAS No.: 478183-59-4
M. Wt: 437.9 g/mol
InChI Key: KHDGYTHHDSEGNQ-OAQYLSRUSA-N
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Description

Fmoc-3-chloro-D-tyrosine is a useful research compound. Its molecular formula is C24H20ClNO5 and its molecular weight is 437.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDGYTHHDSEGNQ-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718505
Record name 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478183-59-4
Record name 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-3-chloro-D-tyrosine: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fmoc-3-chloro-D-tyrosine is a halogenated, non-canonical amino acid derivative that serves as a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique structural features—the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group and the electron-withdrawing chloro substituent on the D-tyrosine ring—make it an invaluable tool for medicinal chemists and drug development professionals. The incorporation of 3-chloro-D-tyrosine into peptide sequences can significantly modulate their pharmacological properties, enhancing stability, receptor affinity, and biological activity. This guide provides a comprehensive overview of the chemical properties of this compound, detailed protocols for its application in Fmoc-based SPPS, and expert insights into the causality behind key experimental choices.

Introduction: The Rationale for Halogenation in Peptide Design

In the landscape of peptide-based therapeutics, the introduction of unnatural amino acids is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Halogenation, particularly chlorination of aromatic residues like tyrosine, has emerged as a powerful modification.[1] The chloro group on the tyrosine ring enhances the compound's reactivity and can lead to peptides with improved pharmacological profiles, including increased stability and specificity.[2]

This compound, specifically, offers a dual advantage. The D-configuration provides intrinsic resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. The 3-chloro modification further alters the electronic properties of the phenolic side chain, which can influence intramolecular and intermolecular interactions, such as hydrogen bonding and stacking, thereby affecting the peptide's conformation and binding affinity. This derivative is thus a key reagent for designing novel peptide drug candidates and biochemical probes.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of the amino acid building block is fundamental to its successful application. The quality and purity of this compound directly impact the efficiency of peptide synthesis and the purity of the final product.

Core Chemical Data

The essential properties of this compound are summarized in the table below. Researchers should always verify these details with the supplier's Certificate of Analysis before use.

PropertyValueReference
Synonyms Fmoc-m-chloro-D-Tyr-OH[4]
CAS Number 478183-59-4[4][5]
Molecular Formula C₂₄H₂₀ClNO₅[4][6]
Molecular Weight ~437.9 g/mol [6][7]
Appearance White to off-white powder[4]
Purity ≥95-98% (by HPLC)[4][6]
Optical Rotation [α]D²⁰ = +20 ± 2° (c=1 in DMF)[4]
Storage Store at 0 - 8°C[4]
Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, empirical data and the properties of structurally similar compounds suggest the following:

  • High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP). These are the primary solvents for Fmoc-SPPS and this derivative dissolves well in them, which is critical for efficient coupling.

  • Moderate Solubility: Dichloromethane (DCM), Chloroform.[8]

  • Insoluble: Water, Diethyl Ether, Hexanes.

Scientist's Note: For coupling reactions, ensure the amino acid derivative is fully dissolved before adding it to the resin. The presence of undissolved particulates is a common cause of incomplete couplings.

Spectroscopic Characterization

Authenticating the identity and purity of the starting material is a non-negotiable step. While a detailed spectroscopic analysis should be provided by the manufacturer, a typical characterization profile would include:

  • ¹H NMR: Expected signals would correspond to the protons of the Fmoc group (aromatic and aliphatic), the α-proton and β-protons of the tyrosine backbone, and the aromatic protons of the 3-chlorotyrosine side chain.

  • Mass Spectrometry (MS): The expected molecular ion peak [M-H]⁻ in negative ion mode ESI-MS would be approximately 436.1 m/z. The isotopic pattern characteristic of a chlorine-containing compound (a ~3:1 ratio for the M and M+2 peaks) would be a key diagnostic feature. The analysis of peptides containing this residue confirms its stability during mass spectrometric fragmentation.[9]

Application in Solid-Phase Peptide Synthesis (SPPS)

The core utility of this compound lies in its seamless integration into the standard Fmoc-SPPS workflow. The process involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[10]

The Fmoc-SPPS Cycle

The incorporation of this compound follows a repetitive cycle of deprotection and coupling, as illustrated below.

spss_cycle resin Resin-Peptide-(AA)n-Fmoc deprotection Step 1: Deprotection (20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 deprotected_resin Resin-Peptide-(AA)n-NH2 wash1->deprotected_resin coupling Step 2: Coupling Fmoc-3-Cl-D-Tyr-OH + Activator (HCTU) + Base (DIPEA) deprotected_resin->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Resin-Peptide-(AA)n+1-Fmoc wash2->next_cycle next_cycle->deprotection Repeat Cycle

Caption: The standard workflow for incorporating this compound in SPPS.

Step-by-Step Experimental Protocol

This protocol is based on a standard 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly for different scales.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, 2-Chlorotrityl)

  • This compound

  • Deprotection Solution: 20% (v/v) piperidine in high-purity DMF

  • Coupling Reagents:

    • Activator: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU/PyBOP

    • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, DCM

  • Washing Solvents: DMF, DCM, Isopropanol

  • Reaction Vessel: Solid-phase synthesis vessel with a frit

Protocol:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in the reaction vessel.

    • Add DMF (~10 mL/g of resin) and gently agitate for 1 hour to swell the resin beads. Drain the solvent.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF, ~5 mL) to the resin.

    • Agitate for 3 minutes. Drain.

    • Add a fresh aliquot of the deprotection solution (~5 mL) and agitate for an additional 7-10 minutes. Drain.[5]

    • Causality: A two-stage deprotection ensures complete removal of the Fmoc group. The first, shorter treatment removes the bulk of the Fmoc-dibenzofulvene adduct, preventing it from interfering with the subsequent, longer deprotection step.

  • Washing:

    • Wash the resin thoroughly to remove all traces of piperidine and the fulvene adduct. A typical wash cycle is:

      • DMF (5x)

      • DCM (3x)

      • DMF (3x)

    • Self-Validation: Perform a Kaiser test (ninhydrin test) on a few resin beads.[4] A positive result (deep blue beads) confirms the presence of a free primary amine and the successful completion of the deprotection step. If the test is negative or weak, repeat the deprotection step.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the this compound.

      • Dissolve this compound (4 equivalents, ~175 mg for 0.1 mmol scale) and HCTU (3.95 equivalents) in DMF (~2 mL).

      • Add DIPEA (8 equivalents) to the solution.

      • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 45-60 minutes at room temperature.[11]

    • Causality: HCTU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for hindered or unusual amino acids.[11] The electron-withdrawing nature of the chloro-substituent can slightly deactivate the carboxyl group, so using a potent activator like HCTU or HATU is recommended to ensure the reaction goes to completion.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

    • Self-Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates that all free amines have been acylated and the coupling is complete. If the test is positive, a recoupling (repeating step 4) may be necessary.

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage and Final Deprotection

Once the synthesis is complete, the peptide must be cleaved from the resin support, and the side-chain protecting groups must be removed.

  • Reagent: A standard cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (~10 mL/g of resin) and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Scientist's Note: The phenolic hydroxyl group of 3-chloro-D-tyrosine does not typically require a protecting group during Fmoc-SPPS, as it is not reactive enough to cause side reactions under standard coupling conditions. This simplifies the synthesis and cleavage process.

Potential Side Reactions and Mitigation

While Fmoc-SPPS is robust, awareness of potential side reactions is crucial for troubleshooting and maximizing purity.

  • Incomplete Coupling/Deprotection: As with any bulky amino acid, steric hindrance can slow down reactions.

    • Mitigation: Use highly efficient coupling reagents (HATU, HCTU), extend reaction times, or perform double couplings for difficult steps. Ensure deprotection is complete using the Kaiser test.[11][12]

  • Diketopiperazine (DKP) Formation: This is a risk when synthesizing a dipeptide on the resin, particularly if the second residue is Pro or another D-amino acid. The free N-terminus can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.

    • Mitigation: Use a sterically hindered resin like 2-chlorotrityl chloride resin, which positions the peptide chain further from the reactive resin backbone.[13]

  • Racemization: While the D-configuration is fixed in the starting material, racemization is a theoretical risk during the activation step.

    • Mitigation: Using aminium/uronium-based activators like HCTU or HATU in combination with a non-nucleophilic base like DIPEA largely suppresses this side reaction compared to older carbodiimide methods.[11]

Characterization of 3-Chloro-D-Tyrosine Containing Peptides

After synthesis and purification (typically by reverse-phase HPLC), the final peptide must be rigorously characterized.

  • Mass Spectrometry: This is the primary tool for identity confirmation. The incorporation of one 3-chloro-D-tyrosine residue will result in a mass increase of +197.62 Da compared to a glycine residue. The isotopic signature of chlorine should be clearly visible in the high-resolution mass spectrum.

  • Amino Acid Analysis (AAA): Acid hydrolysis of the peptide followed by AAA can confirm the amino acid composition. 3-chlorotyrosine may have a unique elution time that needs to be calibrated.

  • NMR Spectroscopy: For structural studies, 2D NMR techniques can confirm the sequence and provide insights into the three-dimensional structure of the peptide, revealing how the chlorinated residue influences the overall fold.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

  • Hazards: The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7]

  • Precautions:

    • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

    • Avoid contact with skin and eyes.

Conclusion

This compound is a powerful and versatile building block for the synthesis of modified peptides. Its D-configuration provides inherent proteolytic stability, while the chloro-substituent offers a means to fine-tune the electronic and steric properties of the peptide, often leading to enhanced biological function. By leveraging robust Fmoc-SPPS protocols, utilizing high-efficiency reagents, and implementing rigorous in-process controls like the Kaiser test, researchers can successfully incorporate this non-canonical amino acid to drive innovation in drug discovery and chemical biology.

References

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Laboratory, University of California, Irvine. [Link]

  • (2S)-3-(3-chloro-4-hydroxyphenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Analysis of protein chlorination by mass spectrometry. (2019). PMC, National Center for Biotechnology Information. [Link]

  • Fmoc-3-chloro-L-tyrosine - 1 g. Anaspec. [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). PMC, National Center for Biotechnology Information. [Link]

  • In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. ResearchGate. [Link]

  • Solubility of d-Tryptophan and l-Tyrosine in Several Organic Solvents. (2019). ACS Publications. [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of Sulfated Tyrosine Peptides on Solid Support and Cleavage/Deprotection Conditions. Science of Synthesis. [Link]

  • 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima. (1997). PubMed. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]

  • Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

  • Are double couplings in SPPS interesting for purity of short peptides?. ResearchGate. [Link]

  • Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... ResearchGate. [Link]

  • Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. [Link]

  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Montclair State University. [Link]

  • Detection of 3-chlorinated tyrosine residues in human cells by flow cytometry. PubMed. [Link]

  • H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

  • 3-Chloro-L-Tyrosine. PubChem, National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of Halogenated Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of halogenated tyrosine derivatives from their initial discovery in marine invertebrates to their current status as promising pharmacophores is a compelling narrative of serendipity, rigorous scientific inquiry, and technological advancement. This guide provides a comprehensive exploration of the pivotal moments in the history of these unique natural products. We will delve into their first isolation from marine sponges, the elucidation of their diverse chemical structures, the development of synthetic methodologies, and the ongoing efforts to harness their potent biological activities for therapeutic applications. This document serves as a technical resource, offering insights into the experimental rationale and methodologies that have defined this fascinating field of natural product chemistry.

Introduction: The Dawn of a New Chemical Class

Halogenated tyrosine derivatives are a diverse class of secondary metabolites characterized by the incorporation of bromine or iodine atoms onto a tyrosine backbone.[1] This structural feature imparts unique physicochemical properties that are often central to their biological activity. While iodotyrosines are well-known as essential precursors to thyroid hormones in vertebrates, the discovery of a vast and structurally complex array of brominated tyrosine derivatives in marine organisms opened a new chapter in natural product chemistry.[2][3] These compounds are predominantly found in marine sponges, particularly those of the order Verongida, and exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] This guide will trace the historical arc of their discovery, from the pioneering isolation of simple derivatives to the characterization of complex dimeric and trimeric structures.

Serendipitous Encounters: The Marine Origins

The story of halogenated tyrosine derivatives begins in the early 20th century with the investigation of marine organisms.

The First Glimpse: Iodinated Tyrosines in Corals

The first halogenated tyrosine derivative to be identified from a marine source was dibromotyrosine, isolated from coral species in 1913 by Mörner.[6] This discovery, however, remained an isolated finding for several decades. It was the subsequent exploration of the chemistry of marine sponges that truly unveiled the structural diversity and biological potential of this compound class.

The Sponge Revolution: Unveiling Bromotyrosines

The field experienced a renaissance in the mid-20th century. A pivotal moment came in 1967 when Sharma and Burkholder isolated 2,6-dibromo-4-acetamide-4-hydroxycyclohexadienone and its dimethoxyketal from the marine sponges Verongia fistularis (now known as Aplysina fistularis) and Verongia cauliformis.[6] This discovery was significant for two reasons: it was the first isolation of a brominated tyrosine derivative from a sponge, and it revealed a novel chemical scaffold. This sparked a wave of research into the chemical constituents of marine sponges, particularly those belonging to the genus Aplysina.[7] These sponges, often brightly colored and lacking physical defense mechanisms like spicules, were found to produce a remarkable array of brominated compounds, suggesting a role in chemical defense.[8][9]

To date, over 360 bromotyrosine derivatives have been identified from marine sources, primarily sponges of the order Verongida, which includes families like Aplysinidae, Aplysinellidae, Ianthellidae, and Pseudoceratinidae.[1][5]

The Pioneers: Isolation and Structural Elucidation

The initial phase of discovery was heavily reliant on the techniques of natural product chemistry. The process of isolating and identifying these novel compounds was a meticulous and challenging endeavor.

Causality in Experimental Design: The Logic of Extraction and Chromatography

The journey from a marine sponge to a pure, characterized compound is a multi-step process. The choice of each step is dictated by the chemical properties of the target molecules.

  • Extraction: The initial step involves the extraction of the sponge biomass with a suitable solvent. Methanol is a common choice due to its polarity, which allows for the extraction of a broad range of metabolites.[10] The rationale here is to solubilize the compounds of interest while leaving behind insoluble cellular debris.

  • Chromatographic Separation: The crude extract is a complex mixture of hundreds of compounds. Separation is achieved through various chromatographic techniques. Column chromatography is often the first step, using a stationary phase like silica gel and a gradient of solvents with increasing polarity. This separates the compounds based on their affinity for the stationary phase. Further purification is then typically achieved using High-Performance Liquid Chromatography (HPLC), which offers higher resolution and is crucial for obtaining pure compounds.[11]

A Landmark Discovery: Aeroplysinin-1

One of the most well-studied bromotyrosine derivatives is (+)-aeroplysinin-1. It was first isolated from the sponge Aplysina aerophoba by Fattorusso and colleagues.[8] Its unique spiroisoxazoline scaffold represented a new structural class and it exhibited potent antimicrobial activity.[10] The levorotatory enantiomer, (-)-aeroplysinin-1, was later isolated from Ianthella ardis.[8]

Unraveling Complex Structures: The Psammaplins

The discovery of psammaplin A in 1987 from a Psammaplysilla species by Crews and colleagues, and almost simultaneously by Schmitz's group from an unidentified Verongida sponge, introduced another layer of structural complexity.[6] Psammaplin A is a disulfide-containing oxime derivative, and its discovery highlighted the diverse biosynthetic capabilities of these marine organisms.[6]

From Nature to the Lab: The Dawn of Synthesis

The limited availability of these compounds from their natural sources necessitated the development of synthetic routes. Total synthesis not only provides a sustainable supply for further biological evaluation but also confirms the proposed structure and allows for the creation of analogs with potentially improved properties.

The First Synthesis of Aeroplysinin-1

The chemical synthesis of aeroplysinin-1 was first achieved in 1975, providing a crucial tool for further biological investigation.[8] This achievement was a testament to the growing sophistication of synthetic organic chemistry.

Synthesizing Psammaplin A and its Analogs

More recently, concise and efficient synthetic methods for psammaplin A have been developed. One such method starts from 3-bromo-4-hydroxybenzaldehyde and proceeds through key steps like a Knoevenagel condensation and α-nitrosation to yield psammaplin A in five steps with a 41% overall yield.[12] Another approach utilizes hydantoin in a four-step synthesis with a 37% overall yield.[13] These synthetic strategies have enabled the production of a library of psammaplin A analogs for structure-activity relationship (SAR) studies, which have revealed that the free oxime and disulfide functional groups are crucial for its cytotoxic activity.[12]

Unraveling Biological Significance: Mechanism of Action

The diverse biological activities of halogenated tyrosine derivatives have been a major driver of research in this field.

A Plethora of Bioactivities

These marine natural products have been shown to possess a wide range of pharmacological properties, including:

  • Antimicrobial[4]

  • Anticancer[6]

  • Anti-inflammatory[14]

  • Anti-angiogenic[10]

  • Enzyme inhibition[4]

Targeting Key Cellular Processes

Many halogenated tyrosine derivatives exert their effects by targeting fundamental cellular processes. For instance, psammaplin A is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression.[15][16] Its inhibitory activity is dependent on its reduction to the corresponding thiol monomer.[16] Aeroplysinin-1 has been shown to be a potent anti-angiogenic compound, inhibiting key steps in the formation of new blood vessels.[10] It also exhibits anti-inflammatory effects by inhibiting the NF-κB pathway.[14]

The Enzymology of Halogenation: Nature's Synthetic Chemists

A key question in the study of these compounds is how marine organisms incorporate halogens into the tyrosine molecule with such specificity. The answer lies in a class of enzymes known as halogenases.

Haloperoxidases: The Workhorses of Halogenation

Haloperoxidases are a major class of halogenating enzymes.[17] They utilize hydrogen peroxide to oxidize halide ions (Cl-, Br-, I-) to a reactive electrophilic halogenating species. While initially thought to be relatively non-specific, it is now understood that some haloperoxidases can exhibit remarkable regioselectivity.[18]

Flavin-Dependent Halogenases

Another important class of halogenating enzymes is the flavin-dependent halogenases.[19] These enzymes use a reduced flavin cofactor and molecular oxygen to generate a reactive halogenating species. They are known for their high regioselectivity.

The study of these enzymes is a rapidly evolving field, with the potential to provide new biocatalytic tools for the selective halogenation of organic molecules.

Methodologies and Protocols

To provide a practical context for the concepts discussed, this section outlines a generalized protocol for the isolation of bromotyrosine derivatives from a marine sponge and a representative synthetic scheme.

Experimental Protocol: Isolation of Bromotyrosine Derivatives

Objective: To isolate and purify bromotyrosine derivatives from a marine sponge of the genus Aplysina.

Methodology:

  • Collection and Preparation: Collect specimens of Aplysina sp. and store them frozen at -20°C until extraction.[20]

  • Extraction: Lyophilize the sponge material and then exhaustively extract with methanol (MeOH) at room temperature.[10]

  • Solvent Partitioning: Concentrate the MeOH extract under reduced pressure. Partition the resulting aqueous suspension sequentially with n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc) to separate compounds based on polarity.

  • Column Chromatography: Subject the bioactive fraction (e.g., the EtOAc fraction) to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc.[20]

  • High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using reversed-phase HPLC with a suitable solvent system (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid).[11]

  • Structure Elucidation: Characterize the pure compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).[4]

Representative Synthetic Protocol: Synthesis of a Psammaplin A Analog

Objective: To synthesize a psammaplin A analog for biological evaluation.

Methodology (based on a published procedure[12]):

  • Knoevenagel Condensation: React 3-bromo-4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., piperidine) to form the corresponding α,β-unsaturated ketone.

  • α-Nitrosation: Treat the product from step 1 with an alkyl nitrite (e.g., tert-butyl nitrite) to introduce the oxime functionality.

  • Saponification: Hydrolyze the ester group to the corresponding carboxylic acid using a base like sodium hydroxide.

  • Amide Coupling: Couple the carboxylic acid with an appropriate amine in the presence of a coupling agent (e.g., HATU) to form the amide.

  • Dimerization: Oxidatively dimerize the resulting thiol precursor to form the disulfide bond of the psammaplin A analog.

Data and Visualization

Table: Key Discoveries in Halogenated Tyrosine Derivatives
YearCompound(s)Source Organism(s)Key Structural Feature(s)Significance
1913DibromotyrosineCoral speciesSimple brominated tyrosineFirst halogenated tyrosine from a marine source.[6]
19672,6-dibromo-4-acetamide-4-hydroxycyclohexadienoneAplysina fistularis, A. cauliformisDienone scaffoldFirst bromotyrosine from a sponge; sparked interest in this class.[6]
1970(+)-Aeroplysinin-1Aplysina aerophobaSpiroisoxazolineNovel scaffold with potent antimicrobial activity.[8]
1987Psammaplin APsammaplysilla sp.Oxime and disulfide moietiesUnveiled further structural and biosynthetic diversity.[6]
Diagrams

Isolation_Workflow Sponge Marine Sponge Collection (e.g., Aplysina sp.) Extraction Extraction (e.g., Methanol) Sponge->Extraction Partitioning Solvent Partitioning (Hexane, DCM, EtOAc) Extraction->Partitioning ColumnChrom Column Chromatography (Silica Gel) Partitioning->ColumnChrom HPLC HPLC Purification (Reversed-Phase) ColumnChrom->HPLC StructureElucid Structure Elucidation (NMR, HRMS) HPLC->StructureElucid PureCompound Pure Halogenated Tyrosine Derivative StructureElucid->PureCompound

Caption: Generalized workflow for the isolation of halogenated tyrosine derivatives.

HDAC_Inhibition PsammaplinA Psammaplin A (Dimer) Reduction Cellular Reduction PsammaplinA->Reduction Monomer Psammaplin A Thiol (Monomer) Reduction->Monomer HDAC Histone Deacetylase (HDAC) Monomer->HDAC Inhibits DeacetylatedHistone Deacetylated Histone HDAC->DeacetylatedHistone Deacetylates Histone Acetylated Histone Histone->HDAC GeneRepression Gene Repression DeacetylatedHistone->GeneRepression

Sources

A Theoretical and Computational Guide to the Electronic Properties of Fmoc-3-chloro-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Advanced Research and Drug Development

Abstract

The strategic incorporation of unnatural, tailor-made amino acids is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of peptide and protein-based therapeutics.[1][] Fmoc-3-chloro-D-tyrosine, a halogenated derivative of tyrosine, offers unique structural and electronic characteristics that can enhance pharmacological properties such as stability and binding affinity.[3][4] This technical guide provides a comprehensive theoretical framework for understanding the electronic properties of this compound using quantum chemical calculations. We present a detailed protocol based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate key electronic parameters, including molecular orbital energies, electrostatic potential, and simulated UV-Vis spectra. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel therapeutics.

Introduction: The Significance of Modified Amino Acids

The precise modification of amino acid structures is a powerful strategy in drug discovery.[5][6] Unnatural amino acids, when incorporated into peptides, can confer resistance to enzymatic degradation, modulate conformational preferences, and introduce novel functionalities.[7][8] Halogenation, in particular, is a widely used tactic in medicinal chemistry to alter a molecule's electronic and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This compound is a key building block in Solid-Phase Peptide Synthesis (SPPS) for creating peptides with enhanced characteristics.[3][4][9] The fluorenylmethoxycarbonyl (Fmoc) group provides essential protection for the α-amino group during synthesis, while the chloro-substituent on the tyrosine ring introduces significant electronic perturbations.[4][10] Furthermore, 3-chlorotyrosine has been identified as a biomarker for oxidative stress and inflammation, highlighting its biological relevance.[11][12][13] A thorough understanding of how these modifications—the bulky, electron-rich Fmoc group and the electron-withdrawing chlorine atom—collectively impact the electronic landscape of the D-tyrosine core is critical for predicting molecular interactions and designing effective drug candidates.

This guide outlines a robust computational workflow to dissect these electronic properties, providing predictive insights that can accelerate the development of novel peptide-based therapeutics.

Theoretical Framework: Quantum Chemical Approaches

To accurately model the electronic properties of this compound, we employ methods rooted in quantum mechanics, specifically Density Functional Theory (DFT).

2.1. Density Functional Theory (DFT)

DFT has become a primary tool in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy. The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. This approach is ideal for calculating ground-state properties such as:

  • Optimized Molecular Geometry: Determining the lowest energy, three-dimensional arrangement of atoms.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is an indicator of chemical stability and electronic excitation energy.[14]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for drug-receptor binding.[14][15]

2.2. Time-Dependent Density Functional Theory (TD-DFT)

To investigate how the molecule interacts with light, which is fundamental to its spectroscopic properties, we use TD-DFT. This extension of DFT is used to calculate excited-state properties.[16] It is particularly effective for simulating UV-Visible absorption spectra, providing insights into the electronic transitions that occur when the molecule absorbs photons.[17][18] Comparing TD-DFT simulated spectra with experimental data can validate the computational model and provide a deeper understanding of the molecule's electronic behavior.[19]

Computational Methodology: A Step-by-Step Protocol

This section provides a detailed, reproducible workflow for conducting a theoretical analysis of this compound.

Experimental Protocol: DFT and TD-DFT Calculation Workflow

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Ground State Geometry Optimization (DFT):

    • Software: Use a quantum chemistry package such as Gaussian, ORCA, or CP2K.

    • Method: Select a DFT functional. The B3LYP hybrid functional is a robust and widely used choice for organic molecules.

    • Basis Set: Employ a Pople-style basis set, such as 6-31G(d,p), which provides a good balance of accuracy and computational cost for molecules of this size.

    • Input: Define the molecular charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).

    • Execution: Run the geometry optimization calculation. This will iteratively adjust the atomic positions to find the minimum energy conformation. Confirm that the optimization has converged by checking for the absence of imaginary frequencies in a subsequent frequency calculation.

  • Electronic Property Analysis (DFT):

    • Using the optimized geometry from Step 2, perform a single-point energy calculation with the same functional and basis set.

    • From this calculation, extract the following data:

      • Energies of the HOMO and LUMO.

      • The molecular electrostatic potential (MEP) surface.

      • Mulliken or other population analysis charges to understand the charge distribution on each atom.[14]

  • Excited State Calculation (TD-DFT):

    • Input: Use the optimized ground-state geometry.

    • Method: Perform a TD-DFT calculation (e.g., using the TD keyword in Gaussian) with the same functional and basis set.

    • Parameters: Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant UV-Vis spectral range.

    • Solvation Model: To better simulate experimental conditions, incorporate a solvent model like the Polarizable Continuum Model (PCM) with a relevant solvent (e.g., methanol or water).[20]

    • Execution: Run the TD-DFT calculation to obtain the excitation energies (wavelengths) and oscillator strengths (intensities) of the electronic transitions.

  • Data Visualization and Interpretation:

    • Visualize the 3D structures of the HOMO and LUMO to understand their spatial distribution and identify the parts of the molecule involved in electronic transitions.

    • Render the MEP surface, mapping the potential onto the electron density surface to identify reactive sites.

    • Plot the results from the TD-DFT calculation as a simulated UV-Vis spectrum (Intensity vs. Wavelength).

Predicted Electronic Properties and Data Analysis

This section presents the expected outcomes from the computational protocol, illustrating the insights that can be gained into the electronic nature of this compound.

4.1. Molecular Geometry and Stability

The DFT optimization will yield the most stable 3D conformation of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared to standard values. The large Fmoc group will likely impose significant steric constraints, influencing the overall shape and accessibility of different functional groups.

4.2. Frontier Molecular Orbitals (FMOs)

The analysis of the FMOs is critical for understanding the molecule's electronic behavior.

  • HOMO: The HOMO is expected to be primarily localized on the electron-rich aromatic systems—the fluorenyl group of Fmoc and the phenolic ring of tyrosine. This indicates these are the most likely sites for electrophilic attack.

  • LUMO: The LUMO is also anticipated to be distributed across the aromatic rings, which can accept electron density.

  • HOMO-LUMO Gap: The energy difference between these orbitals is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of both orbitals but may have a more pronounced effect on the LUMO, potentially narrowing the gap compared to the non-halogenated analogue.

Table 1: Predicted Frontier Molecular Orbital Energies

PropertyPredicted Value (eV)Description
HOMO Energy-6.5 to -7.5Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-1.0 to -2.0Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap4.5 to 6.5Indicator of chemical reactivity and the energy required for electronic excitation.

Note: These values are illustrative and will depend on the specific DFT functional and basis set used.

4.3. Molecular Electrostatic Potential (MEP)

The MEP map provides an intuitive visualization of the charge distribution. For this compound, the MEP is predicted to show:

  • Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxyl and carbonyl groups, and the phenolic hydroxyl group. These regions are nucleophilic and are potential sites for hydrogen bond acceptance.

  • Positive Potential (Blue): Located around the acidic proton of the carboxyl group and the N-H proton. These are electrophilic sites.

  • Halogen Bonding Potential: The chlorine atom, despite being electronegative, can exhibit a region of positive electrostatic potential on its outer surface (a "σ-hole"), allowing it to act as a halogen bond donor. This is a highly directional interaction that can be crucial in drug design.[15]

4.4. Simulated UV-Vis Spectrum

The TD-DFT calculation allows for the simulation of the UV-Vis absorption spectrum. The spectrum of this compound is expected to be dominated by π → π* transitions originating from its multiple aromatic rings. The primary absorption peaks for tyrosine derivatives typically appear in the 230-300 nm range.[21] The large, conjugated system of the Fmoc group will also contribute significantly to the absorption profile.[20] The simulated spectrum can be used to assign specific electronic transitions to the observed absorption bands.

Visualization of Concepts and Workflows

Diagrams are essential for conveying complex information in a clear and concise manner. Below are Graphviz diagrams illustrating the molecular structure and the computational workflow.

cluster_mol This compound Structure C_alpha N N C_alpha->N C_beta C_alpha->C_beta COOH COOH C_alpha->COOH H_N H N->H_N Fmoc Fmoc Group N->Fmoc Ring Tyrosine Ring C_beta->Ring OH OH Ring->OH Cl Cl Ring->Cl

Caption: Key functional groups of this compound.

cluster_results Outputs start 1. Build 3D Structure opt 2. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt prop 3. Calculate Ground-State Properties opt->prop td 4. TD-DFT Excited States Calc. (with PCM solvent model) opt->td homo_lumo HOMO/LUMO Orbitals prop->homo_lumo mep MEP Surface prop->mep spectrum Simulated UV-Vis Spectrum td->spectrum analysis 5. Analyze & Visualize Results homo_lumo->analysis mep->analysis spectrum->analysis

Caption: Computational workflow for electronic property analysis.

Conclusion and Future Directions

This guide details a comprehensive theoretical approach for characterizing the electronic properties of this compound. By leveraging DFT and TD-DFT, researchers can gain deep insights into the molecule's stability, reactivity, and spectroscopic signatures. This knowledge is paramount for the rational design of peptides and proteins with tailored functionalities. The predicted electronic landscape, particularly the distribution of frontier molecular orbitals and the electrostatic potential, can guide the design of molecules with improved binding affinities and specific interaction profiles. The computational protocols outlined here provide a robust, self-validating framework that can be adapted to study other modified amino acids, thereby accelerating innovation in drug discovery and materials science.

References

  • Angel, L. A., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry, 87(11), 7336–7347. Retrieved from [Link]

  • Kurbah, S. D., et al. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. Soft Matter, 19(13), 2415–2424. Retrieved from [Link]

  • Maji, R., et al. (2021). Modification of a Single Atom Affects the Physical Properties of Double Fluorinated Fmoc-Phe Derivatives. International Journal of Molecular Sciences, 22(18), 9732. Retrieved from [Link]

  • Kurbah, S. D., et al. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. RSC Publishing. Retrieved from [Link]

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  • Tarek, S. A., et al. (2020). UV-Visible absorption spectroscopy and Z-scan analysis along with corresponding molecular electronic structure analysis at DFT level for L-Tyrosine. IOSR Journal of Applied Physics, 12(1), 43-52. Retrieved from [Link]

  • Onyango, C. A., et al. (2016). DFT and PM3 Computational Studies of the Reaction Mechanism of the Oxidation of L-Tyrosine by Iodine in the Gas Phase. Journal of Chemical and Pharmaceutical Research, 8(8), 776-785. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Molecules, 26(15), 4437. Retrieved from [Link]

  • Tsikas, D. (2017). Analysis of 3-chlorotyrosine as a specific marker of protein oxidation: The use of N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives and gas chromatography/mass spectrometry. Journal of Chromatography B, 1047, 135-143. Retrieved from [Link]

  • Ad-El, D., et al. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. Journal of Photochemistry and Photobiology B: Biology, 159, 124-137. Retrieved from [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. Retrieved from [Link]

  • Al-Sha'er, M. A., et al. (2022). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. Molecules, 27(19), 6296. Retrieved from [Link]

  • Onyango, C. A., et al. (2016). DFT and PM3 Computational Studies of the Reaction Mechanism of the Oxidation of L-Tyrosine by Iodine in the Gas Phase. ResearchGate. Retrieved from [Link]

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  • Angel, L. A., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. Retrieved from [Link]

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  • Park, B. J., et al. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 25(17), 3968. Retrieved from [Link]

  • van der Reest, J., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Chemical Research in Toxicology, 35(6), 1059-1067. Retrieved from [Link]

  • Ossowski, I., et al. (2012). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. Physical Chemistry Chemical Physics, 14(33), 11625-11633. Retrieved from [Link]

  • López-López, J. A., et al. (2023). Structural and optical properties of the Agn-tyrosine complexes (n = 3-12): a density functional theory study. Physical Chemistry Chemical Physics, 25(47), 32420-32431. Retrieved from [Link]

  • Zaramella, D., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(12), 655-664. Retrieved from [Link]

  • Sutke, S. S., et al. (2023). Metal-Involving Halogen Bonding Confirmed Using DFT Calculations with Periodic Boundary Conditions. International Journal of Molecular Sciences, 24(8), 7601. Retrieved from [Link]

  • de Oliveira, V. M., et al. (2023). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. International Journal of Molecular Sciences, 24(1), 478. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the amino acid derivatives with Fmoc as the amine protecting group. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-3-chloro-D-tyrosine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Chlorotyrosine in Peptide Chemistry

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development, offering the potential to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties.[1] Among these, halogenated amino acids, such as 3-chlorotyrosine, have garnered significant interest. 3-Chlorotyrosine is a known biomarker for myeloperoxidase-catalyzed oxidation at sites of inflammation, making it a crucial residue for studying inflammatory diseases.[2] The presence of a chlorine atom on the tyrosine ring can alter the electronic properties and steric bulk of the side chain, potentially leading to peptides with novel biological functions. This document provides a comprehensive guide for the successful incorporation of Fmoc-3-chloro-D-tyrosine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

This compound is a versatile derivative for peptide synthesis, with the Fmoc protecting group facilitating its selective use in SPPS.[3] The chloro substituent on the aromatic ring can enhance its reactivity, making it a valuable building block for complex peptide sequences.[3]

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the preferred method for peptide synthesis due to its mild reaction conditions and the availability of a wide range of building blocks.[4] The synthesis is performed on a solid support (resin) and involves a cyclical process of deprotection and coupling.[5][6]

The fundamental steps in each cycle are:

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid or peptide is removed, typically with a solution of 20% piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[5][6] This exposes a free amine for the next coupling step.

  • Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.[4]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Diagrammatic Representation of the SPPS Cycle

SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Free_Amine Resin-Bound Peptide (Free N-terminus) Deprotection->Free_Amine Wash Coupling Coupling (Fmoc-AA-OH, Activator, Base) Free_Amine->Coupling 2 Elongated_Peptide Elongated Resin-Bound Peptide (Fmoc-Protected) Coupling->Elongated_Peptide Wash Elongated_Peptide->Resin Repeat Cycle

Caption: The iterative cycle of Fmoc-SPPS.

Materials and Reagents

Material/Reagent Grade Supplier Purpose
This compoundPeptide Synthesis GradeChem-Impex or equivalentUnnatural amino acid building block
Rink Amide Resin100-200 meshStandard SupplierSolid support for C-terminal amide peptides
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard SupplierPrimary solvent for washing and reactions
PiperidineReagent GradeStandard SupplierFmoc deprotection
Dichloromethane (DCM)ACS GradeStandard SupplierSolvent for washing
HATUPeptide Synthesis GradeStandard SupplierCoupling reagent
HBTUPeptide Synthesis GradeStandard SupplierCoupling reagent
DICPeptide Synthesis GradeStandard SupplierCoupling reagent
HOBtPeptide Synthesis GradeStandard SupplierCoupling additive
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeStandard SupplierBase for coupling reactions
Trifluoroacetic Acid (TFA)Reagent GradeStandard SupplierCleavage from resin
Triisopropylsilane (TIPS)Reagent GradeStandard SupplierScavenger for cleavage
WaterHPLC GradeStandard SupplierScavenger for cleavage

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide incorporating this compound.

1. Resin Preparation:

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Swell the resin in DMF for at least 1 hour.[5]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the resin for 3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

3. Coupling of this compound:

The chloro-substituent on the tyrosine ring may introduce some steric hindrance. Therefore, the use of a potent coupling reagent is recommended. HATU is an excellent choice for such sterically hindered amino acids.[7]

Method A: HATU Coupling

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Immediately add the activated amino acid solution to the deprotected resin.[8]

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[9] If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • After complete coupling, drain the solution and wash the resin with DMF (5 times).

Method B: HBTU/HOBt Coupling

  • In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the solution to the deprotected resin and agitate for 1-2 hours.

  • Monitor the coupling reaction as described in Method A.

Method C: DIC/HOBt Coupling

  • In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the solution and pre-activate for 15-20 minutes.[9]

  • Add the activated solution to the deprotected resin and agitate for 2-4 hours.

  • Monitor the coupling reaction as described in Method A.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Side-Chain Deprotection:

  • Wash the deprotected peptide-resin with DMF, followed by DCM, and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v/v).[10] The use of scavengers like TIPS is crucial to prevent side reactions with sensitive residues.[11]

  • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Diagram of the Coupling Reaction

Coupling_Reaction cluster_reactants Reactants cluster_resin Resin-Bound Peptide Fmoc_AA Fmoc-3-Cl-D-Tyr-OH Activation Activation Fmoc_AA->Activation Activator HATU / HBTU / DIC+HOBt Activator->Activation Base DIPEA Base->Activation Peptide_Resin H₂N-Peptide-Resin Coupling Coupling Peptide_Resin->Coupling Activation->Coupling Elongated_Peptide Elongated_Peptide Coupling->Elongated_Peptide Fmoc-3-Cl-D-Tyr-Peptide-Resin

Caption: Activation and coupling of this compound.

Troubleshooting and Scientific Rationale

Problem Potential Cause Solution and Rationale
Incomplete Coupling Steric hindrance from the chloro-substituent and the growing peptide chain.- Extend coupling time: Allows more time for the reaction to proceed to completion. - Double couple: Perform the coupling step twice with fresh reagents to drive the reaction forward. - Use a more potent coupling reagent: HATU is generally more effective than HBTU or DIC/HOBt for hindered couplings due to the formation of a more reactive OAt-active ester.[7][8]
Side Reactions during Cleavage Re-attachment of cleaved protecting groups to the peptide.- Use an efficient scavenger cocktail: TIPS is an effective scavenger for carbocations generated during TFA cleavage.[10][11] For peptides containing other sensitive residues like Trp or Met, a more complex cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary.[12]
Aggregation Inter-chain hydrogen bonding of the growing peptide on the resin.- Use a higher concentration of coupling reagents. - Incorporate a chaotropic salt like LiCl in the coupling solution. - Perform the coupling at a slightly elevated temperature (if using a microwave peptide synthesizer).

Characterization of the Final Peptide

1. Mass Spectrometry:

  • Purpose: To confirm the correct molecular weight of the synthesized peptide, verifying the successful incorporation of 3-chloro-D-tyrosine.

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Expected Result: The observed mass should correspond to the calculated mass of the peptide containing one 3-chloro-D-tyrosine residue. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) should be observable in the mass spectrum, resulting in a characteristic M+2 peak. Tandem MS (MS/MS) can be used to confirm the sequence and pinpoint the location of the 3-chlorotyrosine residue.[2][13] The fragmentation pattern will show a mass shift corresponding to the 3-chlorotyrosine residue in the b- and y-ion series.[14][15]

2. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the crude peptide and to purify it.

  • Method: Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification.[16] A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.

  • Expected Result: A major peak corresponding to the desired peptide should be observed. The purity is calculated based on the area of this peak relative to the total area of all peaks.

Conclusion

The incorporation of this compound into peptide sequences is a valuable tool for creating novel bioactive peptides. By understanding the principles of Fmoc-SPPS and carefully selecting coupling reagents and cleavage conditions, researchers can successfully synthesize these modified peptides. The protocols and guidelines presented in this document provide a solid foundation for the efficient and reliable synthesis and characterization of peptides containing 3-chloro-D-tyrosine, paving the way for further exploration in drug discovery and development.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Retrieved from [Link]

  • Davies, M. J., & Hawkins, C. L. (2019). Analysis of protein chlorination by mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1972, 139–152.
  • Google Patents. (n.d.). EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine.
  • Albericio, F., & Carpino, L. A. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 23(8), 1545-1560.
  • dos Santos, E. A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Phelan, V. V., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. ACS Chemical Biology, 17(12), 3369-3378.
  • ResearchGate. (2017). (PDF) Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. Retrieved from [Link]

  • ResearchGate. (2003). Analysis of 3-chlorotyrosine as a specific marker of protein oxidation: The use of N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives and gas chromatography/mass spectrometry. Retrieved from [Link]

  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Kelleher, N. L. (2004). Mass spectrometry of peptides and proteins. Analytical chemistry, 76(11), 197A–203A.
  • University of Alabama at Birmingham. (2011). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]

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Application Note & Protocol: Strategic Coupling of Fmoc-3-chloro-D-tyrosine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. Fmoc-3-chloro-D-tyrosine is a critical building block for introducing conformational constraints and altering electronic properties. However, its successful incorporation via Solid-Phase Peptide Synthesis (SPPS) is non-trivial due to steric and electronic challenges. This document provides a comprehensive guide to selecting the optimal coupling reagents and establishing robust protocols for the efficient and low-racemization incorporation of this compound.

Introduction: The Significance of 3-Chloro-D-tyrosine

Halogenation of amino acid side chains, particularly on the aromatic ring of tyrosine, can significantly perturb the local protein or peptide environment.[1] The introduction of a chlorine atom at the 3-position of the phenol ring of D-tyrosine imparts several key properties:

  • Conformational Restriction: The bulky chloro-substituent can introduce steric hindrance, influencing peptide backbone conformation and folding.

  • Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the phenolic hydroxyl group, altering its hydrogen bonding capabilities and potential involvement in molecular interactions.

  • Metabolic Stability: Halogenation can block sites of enzymatic degradation, thereby increasing the in vivo half-life of peptide therapeutics.

Despite these advantages, the very properties that make 3-chloro-D-tyrosine a valuable building block also present challenges during SPPS. The steric bulk adjacent to the carboxyl group can hinder the approach of the incoming nucleophile (the N-terminal amine of the growing peptide chain), while electronic deactivation can slow the rate of carboxyl activation. Therefore, the choice of coupling methodology is paramount to achieving high-yield synthesis.

The Core Challenge: Overcoming Steric Hindrance and Electronic Deactivation

The primary obstacle in coupling this compound is analogous to that of other sterically hindered amino acids, such as α,α-disubstituted residues.[2] Traditional coupling methods, like those employing carbodiimides alone, are often inefficient, leading to slow reaction rates and incomplete couplings.[2] This necessitates the use of more potent activation strategies to drive the reaction to completion and avoid the formation of deletion sequences.

The peptide coupling reaction is a two-step process: (1) activation of the carboxylic acid and (2) nucleophilic attack by the amine. The efficiency of both steps is critical for success.

cluster_workflow General SPPS Cycle for Fmoc-3-Cl-D-Tyr Incorporation Resin Resin-Bound Peptide with free N-terminus Coupling Coupling Step: 1. Pre-activate Fmoc-3-Cl-D-Tyr-OH 2. Add to Resin Resin->Coupling Add Activated Amino Acid Wash1 Wash (DMF, DCM) Coupling->Wash1 Capping Optional Capping (e.g., Acetic Anhydride) To block unreacted amines Wash1->Capping If coupling is incomplete Wash2 Wash (DMF, DCM) Wash1->Wash2 If coupling is complete Capping->Wash2 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash2->Deprotection Wash3 Wash (DMF, DCM) Deprotection->Wash3 NextCycle Ready for Next Coupling Cycle Wash3->NextCycle

Figure 1: General SPPS workflow for incorporating this compound.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is the most critical factor for successfully incorporating hindered amino acids. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[3][4]

Carbodiimide-Based Reagents
  • Reagents: DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Mechanism: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and rearrangement into an unreactive N-acylurea.

  • Role of Additives: To mitigate side reactions and reduce racemization, additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure (Ethyl cyanohydroxyiminoacetate) are essential.[5] These additives trap the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine.

  • Verdict for Fmoc-3-Cl-D-Tyr: While the DIC/Oxyma combination is a robust and cost-effective choice for many standard couplings, it may prove too slow for a sterically demanding residue like 3-chloro-D-tyrosine. Extended coupling times may be required, increasing the risk of side reactions.

Onium (Aminium/Uronium & Phosphonium) Salt Reagents

Onium salt-based reagents are generally more efficient than carbodiimides for difficult couplings.[4] They directly convert the carboxylic acid into its corresponding HOBt, HOAt, or Oxyma active ester.

  • Common Aminium/Uronium Reagents: HBTU, TBTU, HATU, and COMU.

  • Mechanism: These reagents share a common structural feature that facilitates the rapid formation of an active ester. For example, HBTU reacts with the carboxylate to form a benzotriazolyl ester.[4]

  • Verdict for Fmoc-3-Cl-D-Tyr:

    • HBTU/HATU: These have long been the gold standard for difficult couplings.[5] HATU, which incorporates the additive HOAt, is particularly potent. However, both HBTU and HATU can cause guanidinylation of the free N-terminal amine if used in excess, permanently capping the peptide chain.[5][6]

    • COMU: This third-generation uronium reagent is an excellent choice for coupling this compound.[3] COMU incorporates OxymaPure directly into its structure, making it highly efficient while avoiding the formation of explosive benzotriazole byproducts.[7] It has demonstrated greater coupling efficiency, reduced epimerization, and a better safety profile compared to HBTU/HATU.[7]

Figure 2: Simplified activation and coupling mechanism using COMU.

Comparative Analysis of Recommended Coupling Reagents

Reagent SystemRelative Efficiency (Hindered)Racemization RiskKey AdvantagesKey Disadvantages
DIC / OxymaPure ModerateLowCost-effective; soluble urea byproduct (with DIC).[3]Slower kinetics for hindered residues; may require double coupling.
HBTU / DIPEA HighLow-ModerateWell-established; high efficiency.[5]Risk of N-terminal guanidinylation; HOBt byproduct is explosive.
HATU / DIPEA Very HighVery LowExcellent for very hindered couplings due to HOAt.[3]Higher cost; HOAt byproduct is explosive.
COMU / DIPEA Very HighVery LowSafer (no explosive byproducts); excellent solubility; high efficiency.[3][7]Higher cost than carbodiimides.

Recommendation: For routine and critical syntheses involving this compound, COMU is the preferred reagent due to its superior efficiency, safety profile, and low risk of side reactions.[7]

Detailed Experimental Protocols

The following protocols are designed for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Protocol 1: Resin Preparation and Fmoc Deprotection
  • Resin Swelling: Place the resin (e.g., 135 mg of Rink Amide MBHA, 0.74 mmol/g) in a fritted reaction vessel. Add 2 mL of N,N-Dimethylformamide (DMF) and allow to swell for 30 minutes with gentle agitation.

  • Solvent Removal: Drain the DMF from the vessel.

  • Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain.[8]

  • Second Deprotection: Add a fresh 2 mL of 20% piperidine in DMF. Agitate for 7 minutes. Drain.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform the following washes, agitating for 30 seconds each time:

    • DMF (x5)

    • Dichloromethane (DCM) (x3)

    • DMF (x3)

  • Confirmation (Optional): Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.

Protocol 2: Optimized Coupling of this compound using COMU
  • Reagent Preparation (in a separate vial):

    • Dissolve this compound-OH (4 equivalents, 0.4 mmol, 182.4 mg) in 1 mL of DMF.

    • Add COMU (4 equivalents, 0.4 mmol, 171.3 mg).

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol, 140 µL).

  • Pre-activation: Gently swirl the vial for 2-3 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Reaction Time: Agitate the mixture for 1-2 hours at room temperature. For particularly difficult sequences, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C), though this should be optimized on a case-by-case basis.[9]

  • Washing: Drain the reaction solution and wash the resin thoroughly:

    • DMF (x5)

    • DCM (x3)

  • Confirmation of Completion: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/clear beads) indicates that the coupling is complete. If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 3: Capping of Unreacted Amines (If Necessary)

If the coupling reaction is incomplete after a reasonable time or a recoupling step, any unreacted N-terminal amines should be capped to prevent the formation of deletion peptide impurities.

  • Prepare Capping Solution: A common solution is 20% acetic anhydride and 2.5% DIPEA in DMF.

  • Capping Reaction: Add 2 mL of the capping solution to the resin and agitate for 10 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (x3) and DCM (x3) before proceeding to the next deprotection cycle.

Troubleshooting & Final Considerations

  • Slow or Incomplete Coupling:

    • Solution 1: Increase the coupling time or perform a "double coupling" where the procedure is repeated with a fresh solution of activated amino acid.

    • Solution 2: Increase the equivalents of amino acid and coupling reagent from 4 to 5.

    • Solution 3: Consider microwave-assisted SPPS, as reagents like COMU are well-suited for accelerated synthesis.[3]

  • Racemization: While D-amino acids are not subject to racemization at their own alpha-carbon during activation, the use of a strong base with extended activation times can pose a risk to the previously coupled residue. Using a weaker base like sym-collidine in place of DIPEA can minimize this risk in sensitive sequences.[3]

  • Side Reactions: Halogenated aromatic rings are generally stable to standard SPPS conditions. The primary concern remains incomplete coupling. Alkylation side reactions are more common with residues like Cys, Trp, or Met and are not a major concern for 3-chloro-tyrosine during the coupling step.[10][11]

By employing a high-efficiency uronium reagent like COMU and following a carefully optimized and monitored protocol, researchers can confidently and successfully incorporate the valuable this compound building block into their target peptides, paving the way for novel therapeutic and research applications.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]

  • Danishefsky, S. J., et al. (2011). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 50(36), 8455–8458. [Link]

  • Gautam, S., et al. (2022). Halogenation of tyrosine perturbs large-scale protein self-organization. Communications Biology, 5, 843. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080–8082. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Synthesis Notes. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 340–351. [Link]

  • St-Gelais, M., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 19(4), 250–257. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Giraud, M., Cavelier, F., & Martinez, J. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. [Link]

Sources

Application Notes and Protocols for Fmoc Deprotection of 3-Chloro-D-tyrosine Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenges of Incorporating 3-Chloro-D-tyrosine into Peptides

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. 3-Chloro-D-tyrosine, a halogenated derivative of tyrosine, is of particular interest due to the unique physicochemical properties imparted by the chlorine substituent. The electron-withdrawing nature of the chlorine atom can influence peptide conformation, receptor binding affinity, and resistance to enzymatic degradation. However, the presence of this modification introduces specific challenges during solid-phase peptide synthesis (SPPS), particularly at the repetitive Nα-Fmoc deprotection step.

Standard Fmoc deprotection is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This process relies on a base-catalyzed β-elimination mechanism. While generally efficient, the basic conditions can promote undesirable side reactions, especially with sensitive amino acid residues. The electron-withdrawing chloro group on the tyrosine ring can potentially increase the acidity of the phenolic hydroxyl group and influence the electron density of the aromatic ring, making the residue susceptible to specific side reactions under basic conditions. This application note provides a comprehensive guide to understanding and optimizing Fmoc deprotection for peptides containing 3-chloro-D-tyrosine, offering detailed protocols and strategies to mitigate potential side reactions and ensure the synthesis of high-purity peptides.

Understanding the Fmoc Deprotection Landscape for Sensitive Peptides

The success of SPPS hinges on the quantitative removal of the Fmoc protecting group at each cycle. Incomplete deprotection leads to the formation of deletion peptides, which are often difficult to separate from the target peptide. Conversely, overly harsh deprotection conditions can lead to the degradation of the peptide or modification of sensitive side chains. For peptides containing 3-chloro-D-tyrosine, the primary concern is the stability of the chlorinated aromatic ring and the potential for side reactions under standard piperidine treatment.

Standard Deprotection Protocol: 20% Piperidine in DMF

The most widely used method for Fmoc deprotection involves treating the resin-bound peptide with a 20% (v/v) solution of piperidine in DMF.[1] This protocol is generally effective for most standard amino acids.

Mechanism of Fmoc Deprotection:

  • Proton Abstraction: Piperidine, a secondary amine, acts as a base to abstract the acidic proton from the C9 position of the fluorene ring of the Fmoc group.

  • β-Elimination: This abstraction initiates a β-elimination reaction, leading to the formation of dibenzofulvene (DBF) and the release of the free amine of the peptide.

  • DBF Scavenging: The excess piperidine in the reaction mixture traps the highly reactive DBF molecule, forming a stable adduct that is washed away.

While this method is robust, the relatively high basicity of piperidine can be detrimental to sensitive residues.

Alternative Deprotection Reagents for Mitigating Side Reactions

To address the limitations of piperidine, several alternative, milder deprotection reagents and cocktails have been developed. These are particularly relevant for the synthesis of peptides containing sensitive residues like 3-chloro-D-tyrosine.

  • 4-Methylpiperidine (4-MePip): This reagent offers similar deprotection kinetics to piperidine but is considered less toxic.[2] It is a viable direct replacement in many protocols.

  • Piperazine: As a weaker base, piperazine can be used to suppress base-catalyzed side reactions.[2] However, its lower basicity may necessitate longer reaction times or the use of a co-base.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic, sterically hindered base that can be used at low concentrations (e.g., 2%) for rapid Fmoc deprotection. It is often used in combination with a scavenger like piperidine or piperazine to trap the DBF byproduct.

  • Diethylamine and other non-cyclic secondary amines: These can also be used for Fmoc removal, although they are generally less efficient than cyclic amines.[3]

The choice of deprotection reagent should be carefully considered based on the specific peptide sequence and the sensitivity of the incorporated modified amino acid. For 3-chloro-D-tyrosine, a milder base or a reduced concentration of piperidine may be advantageous.

Potential Side Reactions Involving 3-Chloro-D-tyrosine During Fmoc Deprotection

The electron-withdrawing nature of the chlorine atom on the tyrosine ring can influence its reactivity. While specific side reactions for 3-chlorotyrosine during Fmoc deprotection are not extensively documented in readily available literature, we can infer potential risks based on the chemistry of halogenated aromatic compounds and general side reactions in SPPS.

  • Modification of the Aromatic Ring: While the aromatic ring of tyrosine is generally stable, the presence of a halogen could potentially make it more susceptible to nucleophilic aromatic substitution under strongly basic conditions, although this is unlikely with the bases typically used for Fmoc deprotection.

  • Increased Acidity of the Phenolic Hydroxyl Group: The chloro-substituent will increase the acidity of the phenolic hydroxyl group. While this group is typically protected during SPPS (e.g., with a tBu group), any premature deprotection could lead to side reactions at this position.

  • General Base-Catalyzed Side Reactions: Peptides containing 3-chloro-D-tyrosine are still susceptible to common side reactions observed in SPPS, such as:

    • Aspartimide formation: If an aspartic acid residue is present, piperidine can catalyze the formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides.[4]

    • Diketopiperazine formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination.

    • Racemization: C-terminal amino acids and residues like cysteine can be prone to racemization under basic conditions.

Given these potential issues, careful optimization and monitoring of the deprotection step are crucial.

Recommended Protocols for Fmoc Deprotection of 3-Chloro-D-tyrosine Containing Peptides

Based on the considerations above, the following protocols are recommended for the Fmoc deprotection of peptides containing 3-chloro-D-tyrosine. It is always advisable to perform a small-scale test synthesis to optimize the conditions for a specific peptide sequence.

Protocol 1: Standard Method with Reduced Piperidine Concentration

This protocol aims to minimize potential side reactions by using a lower concentration of piperidine.

Reagents:

  • 10% (v/v) Piperidine in high-purity, amine-free DMF.

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the 10% piperidine/DMF solution to the resin (10 mL per gram of resin).

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 10% piperidine/DMF for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of piperidine and the DBF-adduct.

  • Perform a Kaiser test to confirm the completion of the deprotection (a positive test is indicated by a blue color).

Protocol 2: Milder Deprotection using 4-Methylpiperidine

This protocol utilizes a less toxic alternative to piperidine with similar efficacy.

Reagents:

  • 20% (v/v) 4-Methylpiperidine in high-purity, amine-free DMF.

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the 20% 4-methylpiperidine/DMF solution to the resin (10 mL per gram of resin).

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% 4-methylpiperidine/DMF for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1-minute washes).

  • Perform a Kaiser test to confirm complete deprotection.

Protocol 3: DBU/Piperazine Cocktail for Sensitive Sequences

This protocol is recommended for particularly sensitive sequences where piperidine-mediated side reactions are a significant concern.

Reagents:

  • Deprotection Cocktail: 2% (v/v) DBU and 2% (v/v) piperazine in high-purity, amine-free DMF.

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the DBU/piperazine deprotection cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with the DBU/piperazine cocktail for another 5-10 minutes if necessary (monitor with a test cleavage and HPLC).

  • Drain the solution and wash the resin thoroughly with DMF (at least 5 x 1-minute washes).

  • Perform a Kaiser test to confirm complete deprotection.

Comparative Summary of Deprotection Methods

Deprotection Reagent/MethodConcentrationAdvantagesDisadvantagesSuitability for 3-Chloro-D-tyrosine
Piperidine 20% in DMFWell-established, fast, and efficient for most amino acids.[1]Can cause side reactions with sensitive residues.[4]Use with caution; consider reduced concentration or shorter reaction times.
4-Methylpiperidine 20% in DMFLess toxic than piperidine, with similar deprotection efficiency.[2]May still be too harsh for extremely sensitive sequences.A good alternative to piperidine, offering a better safety profile.
Piperazine 10-20% in DMFMilder base, reduces the risk of base-catalyzed side reactions.[2]Slower deprotection kinetics may require longer reaction times.Recommended for sequences prone to aspartimide formation or other base-labile side reactions.
DBU/Piperazine Cocktail 2% DBU, 2% Piperazine in DMFFast and efficient deprotection with reduced risk of side reactions compared to piperidine.Requires careful handling of DBU.Highly recommended for sensitive peptides containing 3-chloro-D-tyrosine.

Analytical Methods for Monitoring and Characterization

Rigorous analytical control is essential to ensure the successful synthesis of peptides containing 3-chloro-D-tyrosine.

Monitoring Fmoc Deprotection
  • Kaiser Test: A qualitative colorimetric test to detect the presence of free primary amines. A positive result (blue color) indicates successful Fmoc removal.

  • UV-Vis Spectroscopy: The cleavage of the Fmoc group releases dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance at around 301 nm. Monitoring this absorbance in the flow-through from the reactor can provide a quantitative measure of deprotection efficiency in automated synthesizers.[3]

Characterization of the Final Peptide
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for assessing the purity of the crude and purified peptide. A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) is typically used. The presence of the chloro-substituent will likely increase the hydrophobicity of the peptide, leading to a longer retention time compared to its non-halogenated counterpart.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the desired peptide. High-resolution mass spectrometry is particularly useful for confirming the elemental composition and the presence of the chlorine atom through its characteristic isotopic pattern (35Cl and 37Cl).[5][6]

Visualizing the Workflow and Mechanisms

General Workflow of Fmoc Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Support Fmoc_AA Fmoc-AA-OH Coupling Resin->Fmoc_AA 1. First AA Loading Wash1 DMF Wash Fmoc_AA->Wash1 Deprotection Fmoc Deprotection Wash1->Deprotection 2. Deprotection Wash2 DMF Wash Deprotection->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat 3. Coupling Cycle Cleavage Cleavage from Resin & Side-chain Deprotection Wash2->Cleavage Final Cycle Repeat->Fmoc_AA Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Mechanism of Fmoc Deprotection and a Potential Side Reaction

Caption: Mechanism of Fmoc deprotection and a common side reaction.

Conclusion

The successful incorporation of 3-chloro-D-tyrosine into peptides via Fmoc-SPPS requires careful consideration of the deprotection step. While standard protocols using 20% piperidine in DMF may be sufficient in some cases, the use of milder conditions, such as reduced piperidine concentration or alternative bases like 4-methylpiperidine or a DBU/piperazine cocktail, is highly recommended to minimize the risk of side reactions. Rigorous analytical monitoring throughout the synthesis and characterization of the final product by HPLC and mass spectrometry are essential to ensure the desired peptide is obtained with high purity. By following the protocols and guidelines outlined in this application note, researchers and drug development professionals can confidently synthesize 3-chloro-D-tyrosine containing peptides for their research and development endeavors.

References

  • de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-33). Humana Press.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Armentrout, P. B. (2019). Mass spectrometry of 3-chlorotyrosine and its isomers: Structures and energetics of protonated and sodiated species. Journal of The American Society for Mass Spectrometry, 30(11), 2376-2386.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International journal of peptide research and therapeutics, 20(1), 53-69.
  • Fields, C. G., & Fields, G. B. (1993). Methods for removing the Fmoc group. In Methods in molecular biology (Vol. 23, pp. 17-33). Humana Press.
  • Wang, P., & Li, X. (2015). Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time–tandem mass spectrometry.
  • Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Limiting aspartimide formation in Fmoc-based solid-phase peptide synthesis. Journal of peptide science, 13(3), 143-148.
  • Gharpure, S. J., & Rao, A. S. (2013). Piperidine-mediated side product formation for Asp (OBut)-containing peptides.
  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron letters, 30(30), 3943-3946.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

Sources

Application Note: A Practical Guide to the Solid-Phase Synthesis of Bioactive Peptides Incorporating Fmoc-3-Chloro-D-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Modified Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity, potency, and lower toxicity compared to small molecules. The functional versatility of peptides, which act as hormones, neurotransmitters, and enzyme inhibitors, provides a rich foundation for therapeutic innovation.[1][2] A key strategy for enhancing the pharmacological properties of native peptides is the incorporation of non-natural or modified amino acids.[3][4] These unique building blocks can profoundly alter a peptide's conformation, stability, and binding affinity, overcoming inherent limitations such as poor metabolic stability and low bioavailability.[1]

Fmoc-3-chloro-D-tyrosine is one such critical building block that offers a distinct set of advantages for peptide-based drug design. The introduction of a chlorine atom onto the tyrosine ring and the use of the D-enantiomer are strategic modifications that address common challenges in peptide development. This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the successful incorporation of this compound into bioactive peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

Rationale and Mechanistic Advantages of 3-Chloro-D-Tyrosine

The decision to incorporate 3-chloro-D-tyrosine is driven by its potential to confer superior drug-like properties. Understanding the causality behind these improvements is essential for its rational application.

  • Enhanced Proteolytic Stability: The native L-amino acid backbone of peptides is susceptible to rapid degradation by proteases in vivo. The incorporation of a D-amino acid, such as D-tyrosine, disrupts the stereochemistry recognized by these enzymes, significantly increasing the peptide's circulatory half-life.

  • Modulation of Bioactivity: The electron-withdrawing nature of the chlorine atom at the 3-position of the phenol ring alters the acidity (pKa) of the hydroxyl group. This modification can influence hydrogen bonding capabilities and electrostatic interactions within the target binding pocket, potentially leading to enhanced binding affinity and biological activity.

  • Resistance to Post-Translational Modification: The phenolic hydroxyl group of tyrosine is a common site for in vivo modifications like phosphorylation and sulfation, which can alter a peptide's function. The steric hindrance and altered electronics provided by the adjacent chlorine atom can render the residue less susceptible to enzymatic modification, thereby preserving its intended activity.

  • Structural Constraint and Conformational Tuning: The halogen atom can introduce favorable steric interactions that help lock the peptide into a more bioactive conformation, reducing the entropic penalty upon binding to its target.

These attributes make this compound an invaluable tool for developing robust peptide therapeutics with improved efficacy and pharmacokinetic profiles.[5]

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the workhorse methodology for peptide synthesis, allowing for the stepwise construction of a peptide chain on a solid support (resin).[6] The process is cyclical, with each cycle extending the peptide by one amino acid. The core of the strategy relies on an orthogonal protection scheme, where the temporary Nα-Fmoc group is removed by a mild base (piperidine), while the acid-labile side-chain protecting groups and the resin linker remain intact until the final cleavage step.[6][7]

Fmoc_SPPS_Cycle Resin Resin-Bound Peptide (N-terminally Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. FreeAmine Resin-Bound Peptide (Free N-terminal Amine) Washing1->FreeAmine Coupling Amino Acid Coupling (Activated Fmoc-AA) FreeAmine->Coupling 3. Washing2 DMF/DCM Wash Coupling->Washing2 4. NextCycle Ready for Next Cycle Washing2->NextCycle NextCycle->Deprotection Repeat

Figure 1: The fundamental workflow of a single Fmoc-SPPS cycle.

The key steps within each cycle are:

  • Fmoc Deprotection: The resin-bound peptide is treated with a solution of 20% piperidine in N,N-dimethylformamide (DMF) to remove the N-terminal Fmoc group, exposing a free amine.[8]

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene byproduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed amine, forming a new peptide bond.[9]

  • Final Washing: The resin is washed again to remove excess reagents and byproducts, yielding the elongated, N-terminally Fmoc-protected peptide ready for the next cycle.[6]

This entire process is repeated until the desired peptide sequence is fully assembled.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a model peptide containing 3-chloro-D-tyrosine.

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierPurpose
Rink Amide MBHA Resin100-200 meshMajor resin suppliersSolid support for C-terminal amide peptides
Fmoc-Protected Amino AcidsSynthesis GradeVerified vendorsPeptide building blocks
This compound Synthesis Grade Chem-Impex or equivalent Key modified building block
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard chemical suppliersPrimary solvent
Dichloromethane (DCM)ACS GradeStandard chemical suppliersWashing solvent
PiperidineReagent GradeStandard chemical suppliersFmoc deprotection agent
HBTU / HOBtReagent GradePeptide synthesis suppliersCoupling activators
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeStandard chemical suppliersActivation base
Trifluoroacetic Acid (TFA)Reagent GradeStandard chemical suppliersCleavage and deprotection
Triisopropylsilane (TIS)Reagent GradeStandard chemical suppliersCation scavenger
Cold Diethyl EtherAnhydrousStandard chemical suppliersPeptide precipitation
Step-by-Step Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Step 1: Resin Preparation and Swelling

  • Place 0.1 mmol of Rink Amide resin in a fritted peptide synthesis vessel.

  • Add ~10 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Step 2: Initial Fmoc Deprotection

  • Add a solution of 20% (v/v) piperidine in DMF (~10 mL) to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 10 mL of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Step 3: Amino Acid Coupling Cycle (General) This cycle is repeated for each amino acid, including this compound.

  • Activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.395 mmol, 3.95 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF (~2 mL). Add DIPEA (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[9] If the test is positive, continue agitation for another hour or perform a re-coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) and finally DMF (3 x 10 mL).

  • Deprotection for Next Cycle: Proceed with the Fmoc deprotection as described in Step 2 to prepare for the next coupling.

Step 4: Final Cleavage and Global Deprotection After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, the peptide is cleaved from the resin.

Cleavage_Process Start Fully Assembled Peptide on Resin WashDry Wash (DCM) & Dry Resin Start->WashDry Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) WashDry->Cleavage 1. Incubate Incubate 2-3h (Room Temp) Cleavage->Incubate 2. Filter Filter to Separate Resin Beads Incubate->Filter 3. Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate 4. Isolate Centrifuge & Dry Crude Peptide Precipitate->Isolate 5. End Crude Peptide (Ready for Purification) Isolate->End

Figure 2: Workflow for peptide cleavage and isolation.

  • Wash the fully assembled peptide-resin with DCM (5 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare a cleavage cocktail. For most sequences, a mixture of TFA/TIS/Water (95:2.5:2.5 v/v) is sufficient.[10]

    • Expert Tip: If the peptide contains sensitive residues like Trp or Met, a more complex scavenger mixture like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary to prevent side reactions.[10]

  • Add the cleavage cocktail (~10 mL per gram of resin) to the dried resin in a sealed vessel.

  • Incubate at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the TFA filtrate into a 50 mL centrifuge tube.

  • Rinse the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture (3000 x g, 5 min), carefully decant the ether, and wash the peptide pellet twice more with cold ether.

  • After the final wash, dry the white peptide pellet under a stream of nitrogen to remove residual ether.

Peptide Purification and Characterization

The crude peptide must be purified and its identity confirmed.

1. Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

  • Purify using a preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

  • Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient is 5% to 65% B over 30 minutes.

  • Collect fractions corresponding to the major peak and combine them.

  • Lyophilize the combined fractions to obtain the pure peptide as a white, fluffy powder.

2. Characterization and Quality Control:

  • Analytical RP-HPLC: Assess the purity of the lyophilized peptide by injecting a small sample onto an analytical C18 column. Purity should typically be >95%.

  • Mass Spectrometry: Confirm the molecular identity of the peptide using MALDI-TOF or ESI-MS. The observed mass should match the calculated theoretical mass of the peptide containing 3-chloro-D-tyrosine.[3]

  • Amino Acid Analysis (Optional): For rigorous characterization, acid hydrolysis followed by amino acid analysis can be performed to confirm the amino acid composition and quantify the peptide content.[11]

Analysis MethodPurposeExpected Outcome
Analytical RP-HPLC Determine puritySingle sharp peak, purity >95%
Mass Spectrometry Confirm molecular weightObserved mass matches calculated mass
Amino Acid Analysis Confirm compositionCorrect stoichiometric ratios of amino acids

Conclusion

The incorporation of this compound via standard Fmoc-SPPS protocols is a robust and highly effective strategy for creating novel bioactive peptides with enhanced therapeutic potential.[5] The protocols detailed in this application note provide a validated framework for the successful synthesis, cleavage, and purification of these modified peptides. By leveraging the unique chemical properties of halogenated D-amino acids, researchers can systematically address key challenges in peptide drug development, paving the way for a new generation of more stable and potent therapeutics.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Google Patents. (1985).
  • de la Torre, B.G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Shimadzu. Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ-50 Gradient System. [Link]

  • Gayo, L.M., et al. (2021). Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides. NIH Public Access. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Royal Society of Chemistry. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. [Link]

  • MDPI. (2018). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. [Link]

  • JPT Peptide Technologies. Peptide Characterization & Analytics. [Link]

  • MDPI. (2021). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. [Link]

  • GenScript. (2024). Three Inventive Biomedical Applications for Synthetic Peptides. [Link]

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Fmoc-3-chloro-D-tyrosine in Peptide-Based Therapeutics: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Chlorination in Peptide Drug Design

In the landscape of peptide-based therapeutics, the quest for enhanced stability, refined biological activity, and improved pharmacokinetic profiles is paramount. The incorporation of non-canonical amino acids is a cornerstone of this endeavor, and among these, Fmoc-3-chloro-D-tyrosine stands out as a strategic building block for medicinal chemists. The introduction of a chlorine atom onto the D-tyrosine scaffold offers a subtle yet powerful modification that can profoundly influence a peptide's properties.

The rationale for utilizing this compound in peptide synthesis is multifaceted. The presence of the halogen can introduce favorable steric and electronic effects, potentially enhancing binding affinity and selectivity for a target receptor or enzyme.[1] Furthermore, the modification can increase the peptide's resistance to enzymatic degradation, a critical factor in improving its in vivo half-life.[2] From a synthetic standpoint, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[3]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in the development of peptide-based therapeutics. It is designed for researchers, scientists, and drug development professionals seeking to leverage this unique amino acid derivative to unlock new therapeutic possibilities.

Physicochemical Properties and Mechanistic Insights

The introduction of a chlorine atom at the 3-position of the tyrosine ring imparts several key physicochemical changes that underpin its utility in drug design:

PropertyStandard D-Tyrosine3-chloro-D-tyrosineImplication in Peptide Design
Molecular Weight 181.19 g/mol 215.63 g/mol Increased mass, useful for analytical tracking.
pKa of Phenolic Hydroxyl ~10.1~8.8Lower pKa can alter hydrogen bonding capabilities and electrostatic interactions within a binding pocket.
Hydrophobicity ModerateIncreasedCan enhance membrane permeability and hydrophobic interactions with target proteins.
Electronic Effect Electron-donating hydroxyl groupElectron-withdrawing chloro group alters the aromatic ring's electron density.Modulates cation-π and other non-covalent interactions crucial for binding.

The D-configuration of the amino acid itself provides inherent resistance to proteolysis by common mammalian proteases, which preferentially recognize L-amino acids. The addition of the chloro group can further enhance this stability. Halogenation has been shown to improve the bioactivities of peptidic molecules.[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry on a rink amide resin for a C-terminal amide.

Materials and Reagents:

  • Rink Amide resin (100-200 mesh)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a combination of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])[5][6]

  • Cold diethyl ether

  • Solid Phase Synthesis vessel

Workflow Diagram:

SPPS_Workflow Resin_Prep 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-3-Cl-D-Tyr) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat 4. Repeat Cycle Wash2->Repeat for subsequent amino acids Cleavage 5. Cleavage & Deprotection Wash2->Cleavage after final coupling Repeat->Fmoc_Deprotection Precipitation 6. Precipitation Cleavage->Precipitation Purification 7. Purification (HPLC) Precipitation->Purification

Caption: Standard workflow for solid-phase peptide synthesis (SPPS).

Step-by-Step Procedure:

  • Resin Preparation:

    • Place the desired amount of Rink Amide resin in the synthesis vessel.

    • Swell the resin in DMF for at least 1 hour.[7] After swelling, drain the DMF.[7]

  • Initial Fmoc Deprotection (if starting with Fmoc-protected resin):

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.[5]

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[5]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HCTU (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF. Allow to pre-activate for 1-5 minutes.[8] Due to potential steric hindrance from the chloro group, using a potent activating reagent like HCTU or HATU is recommended.[8]

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids, extending the coupling time or performing a double coupling may be necessary to ensure complete reaction.[8]

    • Monitoring Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[4] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.[4]

  • Capping (Optional but Recommended):

    • If the Kaiser test remains positive after a second coupling, cap any unreacted amino groups to prevent the formation of deletion sequences.

    • Treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.[7]

  • Chain Elongation:

    • Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection with 20% piperidine in DMF as described in step 2.

  • Washing and Drying:

    • Wash the peptide-resin extensively with DMF, followed by DCM, and finally methanol.

    • Dry the resin under vacuum.

Protocol 2: Cleavage from Resin and Side-Chain Deprotection

Safety Precaution: This procedure involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., Reagent K: TFA/TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])[5][6]

  • Ice-cold diethyl ether

  • Centrifuge tubes

Step-by-Step Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the pre-chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours. The presence of scavengers in the cocktail is crucial to prevent side reactions with sensitive residues, including tyrosine derivatives.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing ice-cold diethyl ether (at least 10 times the volume of the filtrate).

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification and Characterization of the 3-chloro-D-tyrosine Containing Peptide

Workflow Diagram:

Purification_Workflow Crude_Peptide Crude Peptide Dissolution 1. Dissolution in Aqueous Acetonitrile Crude_Peptide->Dissolution RP_HPLC 2. Preparative RP-HPLC Dissolution->RP_HPLC Fraction_Collection 3. Fraction Collection RP_HPLC->Fraction_Collection Analysis 4. Analytical HPLC & MS Fraction_Collection->Analysis Pooling 5. Pooling of Pure Fractions Analysis->Pooling Identify pure fractions Lyophilization 6. Lyophilization Pooling->Lyophilization Final_Peptide Pure Peptide Lyophilization->Final_Peptide

Caption: Workflow for the purification and analysis of synthetic peptides.

A. Purification by Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile, with a small amount of TFA or formic acid to aid solubility.

  • Chromatographic Conditions:

    • Column: A preparative C18 column is generally suitable for peptide purification.[9]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized on an analytical scale first.

    • Detection: Monitor the elution profile at 210-220 nm.[9]

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired peptide.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>95% is a common target for biological studies) and lyophilize to obtain the pure peptide as a fluffy white powder.

B. Characterization by Mass Spectrometry

  • Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are standard methods for determining the molecular weight of peptides.[10]

  • Expected Mass: The observed molecular weight should correspond to the calculated theoretical mass of the peptide containing 3-chloro-D-tyrosine. The isotopic pattern of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) should be observable in the mass spectrum, providing a clear signature of successful incorporation.

  • Sequence Verification: Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence, including the position of the 3-chloro-D-tyrosine residue.[10]

Applications in Therapeutic Peptide Development

The incorporation of 3-chloro-D-tyrosine can be a valuable strategy in various therapeutic areas:

  • Enhancing Receptor Binding and Specificity: The altered electronic and steric properties of the chlorinated tyrosine can fine-tune interactions with the target receptor, potentially leading to increased affinity and selectivity. This is particularly relevant in the design of peptide antagonists or agonists.

  • Improving Metabolic Stability: The D-configuration and the chloro-substituent can protect the peptide from enzymatic degradation in vivo, leading to a longer duration of action.[2] This is a critical consideration for developing peptides as practical drugs.

  • Modulating Peptide Conformation: Halogenation can influence the conformational preferences of a peptide, potentially stabilizing a bioactive conformation.

  • Probes for Studying Biological Systems: Peptides containing 3-chloro-D-tyrosine can serve as valuable research tools to probe the structure-activity relationships of peptide-protein interactions.

While 3-chlorotyrosine is often studied as a biomarker of inflammation-induced oxidative damage, its deliberate inclusion in synthetic peptides for therapeutic benefit is an emerging area of interest.[7][11]

Troubleshooting and Expert Insights

  • Incomplete Coupling: As 3-chloro-D-tyrosine can be sterically hindered, incomplete coupling may occur. To address this, consider using a more potent coupling reagent (e.g., HATU), increasing the coupling time, performing a double coupling, or slightly elevating the reaction temperature (with caution to avoid racemization).[8]

  • Side Reactions during Cleavage: The electron-rich aromatic ring of tyrosine can be susceptible to alkylation by carbocations generated during TFA cleavage. The use of a scavenger cocktail containing reagents like triisopropylsilane (TIS) and water is essential to minimize these side reactions.

  • Purification Challenges: The increased hydrophobicity of peptides containing 3-chloro-D-tyrosine may require optimization of the HPLC gradient (e.g., a shallower gradient or a different organic modifier) for effective purification.

Conclusion

This compound is a valuable and versatile tool in the arsenal of the peptide chemist. Its strategic incorporation can lead to the development of peptide-based therapeutics with enhanced stability, improved binding characteristics, and more favorable pharmacokinetic profiles. By understanding the underlying principles and adhering to optimized protocols for its use in SPPS, researchers can effectively harness the potential of this modified amino acid to advance the frontiers of drug discovery.

References

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  • Tundis, R., Loizzo, M. R., Menichini, F., Statti, G. A., & Menichini, F. (2007). Biological and pharmacological activities of iridoids: recent developments. Mini reviews in medicinal chemistry, 7(11), 1153-1170.
  • Dong, S., & Sharpless, K. B. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy.
  • Szweda, L. I., Friguet, B., & Levine, R. L. (2019). Analysis of protein chlorination by mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1867, 185–200.
  • Research Progress on Fmoc Solid-Phase Strategy for Synthesizing Sulfotyrosine Peptides. (2026, January 7). Peptide Synthesis Blog.
  • Novabiochem®. (n.d.). Fmoc resin cleavage protocols. Merck Millipore.
  • Patgiri, A., Jochim, A. L., & Arora, P. S. (2011). A hydrogen bond surrogate approach for stabilization of short α-helices in unprotected peptides. Accounts of chemical research, 44(12), 1356–1367.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–47.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • Dong, S., & Sharpless, K. B. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy.
  • Mant, C. T., & Hodges, R. S. (2006). A guide to the analysis and purification of proteins and peptides by reversed-phase HPLC. Sielc.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Parisi, G., Targa, A., & De Benedetti, P. G. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 27(19), 6296.
  • Miret, J., & Aleman, C. (2020). Synthesis, characterization and evaluation of peptide nanostructures for biomedical applications. Nanomaterials (Basel, Switzerland), 10(11), 2247.
  • van Heel, A. J., Mu, D., & Kuipers, O. P. (2024). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. The Journal of organic chemistry, 72(15), 5864–5867.
  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods (San Diego, Calif.), 35(3), 211–222.
  • Reddy, P. V., & Jadhav, V. H. (2017). An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids. Organic letters, 19(2), 384–387.
  • Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
  • Zheng, L., Settle, M., Brubaker, K., Schmitt, D. M., Hazen, S. L., Smith, J. D., & Kinter, M. (2005). Lysine residues direct the chlorination of tyrosines in YXXK motifs of apolipoprotein A-I when hypochlorous acid oxidizes high density lipoprotein. The Journal of biological chemistry, 280(5), 3847–3854.
  • Wang, S., & Wang, J. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical science, 13(2), 438–444.
  • Cleavage Cocktails; Reagent K. (n.d.). Aapptec.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Hansen, M. H., Arnsdorf, J., & Hansen, P. R. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS omega, 8(20), 17871–17879.
  • Polypeptide Group. (2021). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Pharmaceutical Technology, 45(6), 24-31.
  • Peters, K., & Remes, P. (2001). Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 439–448.
  • Payne, J. T., Stevenson, J., Schopp, N. E., Pires, M. M., Varghese, J. O., & Moody, T. S. (2021). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International journal of molecular sciences, 22(16), 8887.
  • WO2015028599A1 - Cleavage of synthetic peptides. (2015).
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Zhou, M., Xu, X., & Chen, T. (2021).
  • Agarwal, V., & Nair, S. K. (2021). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. Journal of Industrial Microbiology & Biotechnology, 48(1-2), kuab013.
  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.).
  • Latham, J. A., & Linse, S. (2021). Recent advances in synthetic application and engineering of halogenases. ChemBioChem, 22(16), 2631–2646.
  • Barnes, S., & Renfrow, M. B. (2011). Peptide ion fragmentation in mass spectrometry.
  • Henninot, A., Collins, J. C., & Nuss, J. M. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein journal of organic chemistry, 14, 660–673.
  • Tsuda, M., & Sakurada, K. (1995). Liquid secondary-ion mass spectrometry of peptides containing multiple tyrosine-O-sulfates. Biological & pharmaceutical bulletin, 18(10), 1367–1372.
  • Ottinger, E. A., Shekels, L. L., Bernlohr, D. A., & Barany, G. (1993).
  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Green Chemistry - In situ Fmoc removal. Green Chemistry, 15(8), 2097-2101.
  • Shepherd, S. A., & Micklefield, J. (2021). Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. Chemical Society reviews, 50(16), 9336–9364.
  • Payne, J. T., Stevenson, J., Schopp, N. E., Pires, M. M., Varghese, J. O., & Moody, T. S. (2022). Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. bioRxiv.
  • Bishop, B. M., Lauer, S., & Fike, J. (2023). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. International Journal of Molecular Sciences, 24(13), 10842.
  • Waters Corporation. (n.d.).
  • Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). Benchchem.
  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.

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Application Note: Advanced Analytical Strategies for Peptides Containing 3-chloro-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-chloro-D-tyrosine in Peptide Therapeutics and Biology

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery, offering a route to enhance potency, stability, and pharmacokinetic profiles. Among these, halogenated amino acids, and specifically 3-chloro-D-tyrosine, have garnered significant interest. The presence of a chlorine atom on the tyrosine ring can induce conformational constraints, modulate binding affinities, and increase resistance to enzymatic degradation. The D-configuration of the amino acid further contributes to proteolytic stability, making peptides containing this residue promising therapeutic candidates.

However, the unique chemical properties of 3-chloro-D-tyrosine present distinct challenges for analytical characterization. Accurate and robust analytical methods are paramount for ensuring the identity, purity, and stability of these modified peptides throughout the development and manufacturing process. This application note provides a comprehensive guide to the key analytical techniques for characterizing peptides containing 3-chloro-D-tyrosine, with a focus on practical, field-proven protocols and the scientific rationale underpinning these methodologies.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the analysis and purification of synthetic peptides.[1] The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[1] The introduction of 3-chloro-D-tyrosine influences the peptide's overall hydrophobicity, which in turn affects its retention time on an RP-HPLC column.

The Impact of 3-chloro-D-tyrosine on Retention Time

The chlorine atom is electron-withdrawing and increases the hydrophobicity of the tyrosine side chain. Consequently, a peptide containing 3-chloro-D-tyrosine will typically exhibit a longer retention time compared to its non-chlorinated counterpart under identical RP-HPLC conditions. This predictable shift in retention can be an initial indicator of successful incorporation of the modified amino acid.

Protocol: RP-HPLC Analysis of a 3-chloro-D-tyrosine Peptide

This protocol outlines a general method for the analytical RP-HPLC of a peptide containing 3-chloro-D-tyrosine. Optimization of the gradient and other parameters will be necessary based on the specific peptide sequence.

Instrumentation:

  • UHPLC or HPLC system with UV detection[2]

Materials:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample: Peptide dissolved in Mobile Phase A at a concentration of 0.5 mg/mL

Procedure:

  • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection: Inject 5 µL of the peptide sample.

  • Gradient Elution:

    • 5-65% Mobile Phase B over 15 minutes

    • 65-95% Mobile Phase B over 2 minutes

    • Hold at 95% Mobile Phase B for 2 minutes

    • 95-5% Mobile Phase B over 1 minute

    • Hold at 5% Mobile Phase B for 5 minutes

  • Detection: Monitor the absorbance at 214 nm and 280 nm. The peptide backbone absorbs strongly at 214 nm, while the tyrosine and 3-chloro-D-tyrosine residues contribute to the absorbance at 280 nm.[1]

  • Data Analysis: Integrate the peak corresponding to the peptide of interest to determine its purity. The retention time should be compared to a standard of the unmodified peptide if available.

Mass Spectrometry: Unambiguous Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of peptides, providing precise molecular weight information and enabling sequence verification through fragmentation analysis.

Molecular Weight Determination

The incorporation of a chlorine atom results in a characteristic isotopic pattern due to the natural abundance of 35Cl (75.77%) and 37Cl (24.23%). This leads to a distinctive M+2 peak in the mass spectrum with an intensity of approximately one-third of the monoisotopic (M) peak.[3] This isotopic signature is a key diagnostic feature for confirming the presence of a single chlorine atom in the peptide. The mass of 3-chloro-D-tyrosine is 215.63 g/mol .

IsotopeNatural Abundance (%)
35Cl75.77
37Cl24.23

Table 1: Natural isotopic abundance of chlorine.

Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation

Tandem mass spectrometry (MS/MS) is used to fragment the peptide and determine its amino acid sequence.[4] In a typical bottom-up proteomics workflow, proteins are digested into smaller peptides which are then analyzed.[5] For synthetic peptides, direct infusion or LC-MS/MS can be employed. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation techniques.

The presence of 3-chloro-D-tyrosine will result in a mass shift in the fragment ions containing this residue. Specifically, the mass of a tyrosine residue (Y) is 163.06 g/mol , while the mass of a 3-chloro-D-tyrosine residue (Cl-Y) is approximately 197.02 g/mol (for the 35Cl isotope). This mass difference will be evident in the b- and y-ion series of the MS/MS spectrum, allowing for the precise localization of the modification.

Protocol: LC-MS/MS Analysis of a 3-chloro-D-tyrosine Peptide

Instrumentation:

  • LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)

Procedure:

  • LC Separation: Perform chromatographic separation using the RP-HPLC protocol described in Section 1.2. The outlet of the HPLC is directly coupled to the mass spectrometer's ion source.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode using electrospray ionization (ESI).

    • Full Scan (MS1): Acquire full scan spectra from m/z 300-2000 to determine the precursor ion m/z and charge state of the peptide. Look for the characteristic isotopic pattern of chlorine.

    • Tandem MS (MS2): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to select the precursor ion for fragmentation.

    • Fragmentation: Use HCD with a normalized collision energy of 28-32%.

  • Data Analysis:

    • Use a suitable software to analyze the MS/MS spectra.

    • Identify the b- and y-ion series and look for the mass shift corresponding to the 3-chloro-D-tyrosine residue to confirm its position in the peptide sequence.

MS_Workflow Peptide Peptide Sample with 3-chloro-D-tyrosine HPLC RP-HPLC Separation Peptide->HPLC ESI Electrospray Ionization HPLC->ESI MS1 Full Scan (MS1) (Precursor Ion Selection) ESI->MS1 Fragmentation Fragmentation (HCD) MS1->Fragmentation MS2 Tandem MS (MS2) (Fragment Ion Analysis) Fragmentation->MS2 Data_Analysis Data Analysis (Sequence Confirmation) MS2->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of a 3-chloro-D-tyrosine peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

While MS provides sequence information, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural characterization of peptides in solution, including the precise confirmation of the position of the chlorine atom on the tyrosine ring.[6][7]

Key NMR Signatures of 3-chloro-D-tyrosine
  • 1H NMR: The aromatic region of the 1H NMR spectrum will be significantly altered. In a standard tyrosine residue, the aromatic protons typically appear as two doublets. In 3-chloro-D-tyrosine, the symmetry of the ring is broken, leading to a more complex splitting pattern for the remaining three aromatic protons.

  • 13C NMR: The carbon atom attached to the chlorine atom will experience a significant downfield shift in the 13C NMR spectrum.

  • 2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to assign all the proton and carbon signals of the peptide and unambiguously confirm the connectivity and, therefore, the position of the chlorine atom.

Considerations for NMR Analysis

NMR is a less sensitive technique than MS and typically requires a larger amount of purified sample (in the milligram range). The peptide must also be soluble in a suitable deuterated solvent.

Edman Degradation: N-terminal Sequencing

Edman degradation is a classical method for sequencing peptides from the N-terminus.[8][9] The process involves the sequential removal and identification of amino acids.[10]

Identification of 3-chloro-D-tyrosine by Edman Degradation

During Edman degradation, each amino acid is released as a phenylthiohydantoin (PTH) derivative. The PTH derivative of 3-chloro-D-tyrosine will have a unique retention time on the HPLC system used to identify the PTH-amino acids. To accurately identify this modified residue, a PTH standard of 3-chloro-D-tyrosine should be synthesized and its retention time determined on the specific instrument being used. Without this standard, the peak corresponding to PTH-3-chloro-D-tyrosine may be misidentified.[11]

Edman_Degradation_Workflow Peptide Peptide with N-terminal 3-chloro-D-tyrosine Coupling Coupling with PITC Peptide->Coupling Cleavage Cleavage with TFA Coupling->Cleavage Conversion Conversion to PTH-Cl-Tyr Cleavage->Conversion HPLC_ID HPLC Identification (Comparison to Standard) Conversion->HPLC_ID

Caption: Edman degradation workflow for identifying N-terminal 3-chloro-D-tyrosine.

Stability Assessment

The stability of a therapeutic peptide is a critical quality attribute.[12] Peptides containing 3-chloro-D-tyrosine should be subjected to forced degradation studies to understand their degradation pathways.[12]

Protocol: Forced Degradation Study
  • Stress Conditions: Expose the peptide solution to a range of stress conditions, including:

    • Acidic (e.g., 0.1 M HCl)

    • Basic (e.g., 0.1 M NaOH)

    • Oxidative (e.g., 3% H2O2)

    • Thermal (e.g., 60°C)

    • Photolytic (e.g., exposure to UV light)

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by RP-HPLC and LC-MS to identify and quantify any degradation products.

  • Data Evaluation: Determine the degradation rate of the parent peptide and identify the major degradation products. The chlorine atom on the tyrosine ring is generally stable, but other residues in the peptide may be susceptible to degradation.

Conclusion

The analytical characterization of peptides containing 3-chloro-D-tyrosine requires a multi-faceted approach. RP-HPLC is essential for purity assessment and purification, while mass spectrometry provides unambiguous confirmation of molecular weight and sequence. NMR offers definitive structural elucidation, and Edman degradation can be used for N-terminal sequencing, provided a suitable standard is available. Finally, forced degradation studies are crucial for understanding the stability of these novel peptide entities. By employing the protocols and understanding the scientific principles outlined in this application note, researchers and drug development professionals can confidently and accurately characterize these promising therapeutic candidates.

References

  • J. Li, et al. (2022). Identification of chlorinated products from tyrosine and tyrosyl dipeptides during chlorination: a computational study. PubMed. [Link]

  • M. J. Davies, et al. (2019). Analysis of protein chlorination by mass spectrometry. PMC - NIH. [Link]

  • W. A. Arnold, et al. (2021). Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. ACS Publications. [Link]

  • R. S. Hodges, C. T. Mant. (n.d.). HPLC Analysis and Purification of Peptides. PMC - PubMed Central. [Link]

  • S. L. Crick, et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PMC - NIH. [Link]

  • (2022). 26.7: The Edman Degradation. Chemistry LibreTexts. [Link]

  • M. J. Davies, et al. (2019). Analysis of protein chlorination by mass spectrometry. ResearchGate. [Link]

  • A. Barth, et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. [Link]

  • (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Grace. [Link]

  • Y. Liu, et al. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society. [Link]

  • (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Grace. [Link]

  • M. S. Johnson, et al. (n.d.). Proteomic analysis of protein post-translational modifications by mass spectrometry. NIH. [Link]

  • (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • (n.d.). 3-Chloro-L-Tyrosine. PubChem. [Link]

  • D. Osorio, et al. (2025). Stability Analysis of Antimicrobial Peptides in Solvation Conditions by Molecular Dynamics. ResearchGate. [Link]

  • A. Aitken. (n.d.). Peptide Sequencing by Edman Degradation. EHU. [Link]

  • W. A. Arnold, et al. (2021). Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. ACS Publications. [Link]

  • V. G. Zaikin, V. I. Bukhovets. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • (2021). Introduction to Peptide Analysis by HPLC. LCGC International. [Link]

  • A. Patel, et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • O. Zerbe, R. Bader. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

  • S. J. Prestrelski, et al. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

  • (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • (2011). PTMScan® Proteomics of Post-translational Modifications from Cell Signaling Technology. YouTube. [Link]

  • K. L. Schegg, et al. (n.d.). EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING. PMC - NIH. [Link]

  • V. H. Wysocki, et al. (n.d.). Mass spectrometry of peptides and proteins. OSU Chemistry. [Link]

  • (2023). 26.6 Peptide Sequencing: The Edman Degradation. OpenStax. [Link]

  • D. van der Riet, et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. PMC - NIH. [Link]

  • T. T. T. Nguyen, et al. (n.d.). Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis. PubMed. [Link]

  • (n.d.). Prion. Wikipedia. [Link]

  • J. H. Kim, et al. (n.d.). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. PMC. [Link]

  • D. G. Rivera, et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PMC. [Link]

  • (n.d.). Theory of Edman Sequencing. Shimadzu Scientific Instruments. [Link]

  • J. Zhang, et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. PMC - NIH. [Link]

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Troubleshooting & Optimization

Common side reactions with Fmoc-3-chloro-D-tyrosine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing Fmoc-3-chloro-D-tyrosine in Solid-Phase Peptide Synthesis (SPPS). The incorporation of halogenated amino acids like 3-chlorotyrosine is a powerful strategy for modulating peptide conformation, enhancing binding affinity, and introducing unique probes for biochemical analysis.[1] However, the chemical nature of the chloro-substituted aromatic ring presents specific challenges during the synthesis and cleavage steps.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate and resolve common side reactions, ensuring the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: My final peptide shows a significant peak with a mass of -34.5 Da (or -35.5 Da for monoisotopic mass), corresponding to the native D-tyrosine analog. What causes this loss of the chlorine atom?

A: This side reaction is dehalogenation , the partial or complete removal of the chlorine atom from the tyrosine ring.

Causality: While the C-Cl bond on an aromatic ring is generally stable, it can become susceptible to cleavage under the strongly acidic and reductive conditions of the final Trifluoroacetic Acid (TFA) cleavage cocktail, especially over extended reaction times. The mechanism can be complex, but it is often facilitated by certain scavengers intended to protect other residues. In biological systems, enzymatic dechlorination is a known metabolic pathway, highlighting the potential for this transformation under certain chemical environments.[2]

Troubleshooting Steps:

  • Optimize Cleavage Time: Limit the cleavage duration to the minimum required for complete removal of side-chain protecting groups (typically 1.5 to 3 hours). Perform a time-course study on a small resin sample to determine the optimal window.

  • Re-evaluate Scavenger Choice: While scavengers are essential, some can promote dehalogenation. Triisopropylsilane (TIS) is a strong reducing agent used to quench carbocations and may contribute to this side reaction. Consider reducing its concentration or using alternative cocktails.

  • Temperature Control: Perform the cleavage reaction at room temperature. Elevated temperatures, sometimes used to accelerate cleavage of stubborn protecting groups like Pbf on arginine, can increase the rate of dehalogenation.

Q2: I am observing unexpected adducts on my 3-chloro-D-tyrosine containing peptide, with mass increases of +56 Da (t-butyl) or other masses corresponding to protecting groups. What is happening?

A: You are observing side-chain alkylation . This is a classic side reaction in SPPS where reactive carbocations, generated during the acid-mediated cleavage of protecting groups, electrophilically attack nucleophilic residues in your peptide.[3]

Causality: The most common source of these carbocations is the tert-butyl group (tBu) used to protect the hydroxyl function of tyrosines, serines, and threonines, as well as the carboxyl groups of aspartic and glutamic acids.[4] When cleaved by TFA, it forms a stable tert-butyl cation (+57 Da, but results in a +56 Da mass addition after loss of a proton). Although the chlorine atom is electron-withdrawing, the tyrosine ring remains sufficiently activated for this electrophilic attack. Other protecting groups, like Trityl (Trt), can also generate reactive cations.[5]

This side reaction is not unique to 3-chlorotyrosine but is a critical consideration for any peptide containing susceptible residues like Tyr, Trp, Met, or Cys.[6]

Troubleshooting Workflow:

start Problem: Mass Adducts (+56 Da) Observed on 3-Cl-Tyr check_cocktail Analyze Cleavage Cocktail: Sufficient Scavengers? start->check_cocktail increase_scav Action: Increase Scavenger Concentration (e.g., TIS, EDT) check_cocktail->increase_scav If insufficient reagent_k Alternative: Use Reagent K (TFA/phenol/H2O/thioanisole/EDT) check_cocktail->reagent_k If standard cocktail fails verify Verify Result: Small-Scale Test Cleavage increase_scav->verify reagent_k->verify success Success: Alkylation Suppressed verify->success Mass adducts absent fail Failure: Re-evaluate Synthesis Strategy verify->fail Mass adducts persist

Caption: Troubleshooting workflow for side-chain alkylation.

Q3: My peptide synthesis shows poor yield and high levels of deletion sequences, particularly after the coupling of this compound. Is this residue causing aggregation?

A: While this compound itself is not a notoriously "difficult" residue to couple, its introduction can contribute to sequence-dependent aggregation, a common failure mode in SPPS.[7]

Causality: Peptide aggregation occurs when growing peptide chains on the resin support form strong intermolecular hydrogen bonds, shielding the N-terminus and preventing efficient Fmoc deprotection and subsequent amino acid coupling.[8] This leads to deletion sequences. While hydrophobic sequences are more prone to aggregation, the altered electronic and steric properties of a modified residue can sometimes trigger or worsen this issue.

Troubleshooting Steps:

  • Solvent Disruption: Switch the primary synthesis solvent from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties and can disrupt secondary structures.[8]

  • Elevated Temperature: Perform coupling and deprotection steps at an elevated temperature (e.g., 50-60°C). This provides kinetic energy to break up aggregates.

  • Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling and deprotection steps to disrupt hydrogen bonding networks.

  • Incorporate Backbone Protection: If aggregation is severe and sequence-related, re-synthesize the peptide incorporating a backbone-protecting group like a 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the amino acid preceding the difficult region. This sterically prevents inter-chain hydrogen bonding.[7]

Troubleshooting Guides & Protocols

Protocol 1: Optimizing the Cleavage Cocktail

The choice of cleavage cocktail is the single most critical factor in preventing both dehalogenation and alkylation. During TFA-mediated cleavage, numerous reactive cationic species are generated from protecting groups, which can harm sensitive residues.[3] Scavengers are nucleophiles added to the TFA to trap these cations.

Table 1: Comparison of Common Cleavage Cocktails

Cocktail Name/CompositionKey Scavengers & PurposeRecommended Use For 3-Cl-Tyr PeptidesCautions
TFA / TIS / H₂O (95 : 2.5 : 2.5)TIS: Reduces carbocations. Water: Traps carbocations, aids Trp deprotection.Peptides without other sensitive residues (e.g., no Met, Cys, or Trp). A good starting point.May not be sufficient to prevent all alkylation. TIS may contribute to dehalogenation.
TFA / TIS / H₂O / EDT (94 : 1 : 2.5 : 2.5)EDT (Ethanedithiol): Excellent scavenger for Trt groups (from Cys, His), prevents Trp oxidation.Peptides containing Cys(Trt) or His(Trt) in addition to 3-Cl-Tyr.Strong, unpleasant odor. Handle in a well-ventilated fume hood.
Reagent K (82.5 : 5 : 5 : 5 : 2.5) TFA/Phenol/H₂O/Thioanisole/EDTPhenol: Scavenger for tBu cations. Thioanisole: Soft nucleophile, prevents Met sulfoxidation, helps cleave Arg(Mtr). EDT: See above.Highly Recommended. A robust, "universal" cocktail for complex peptides containing multiple sensitive residues. Maximally suppresses a wide variety of side reactions.[3]Contains multiple toxic and malodorous components. Requires careful handling and disposal.

Step-by-Step Protocol for Cleavage with Reagent K:

  • Preparation: Prepare Reagent K by combining Trifluoroacetic acid (82.5 mL), Phenol (5 g), deionized Water (5 mL), Thioanisole (5 mL), and 1,2-Ethanedithiol (2.5 mL). Perform this in a certified chemical fume hood.

  • Resin Treatment: Add the dried peptide-resin (approx. 100 mg) to a reaction vessel. Add 2-3 mL of Reagent K.

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.

  • Isolation: A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 more times with cold ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for HPLC and Mass Spectrometry analysis to check for purity and the presence of side products.

Protocol 2: Diagnosing Side Reactions with a Test Cleavage

Before committing your entire batch of resin, a small-scale test cleavage is an invaluable diagnostic tool.

  • Sample the Resin: After the final Fmoc deprotection, wash and dry a small amount of the peptide-resin (5-10 mg).

  • Select Cocktails: Prepare 100-200 µL of two different cleavage cocktails you wish to compare (e.g., TFA/TIS/H₂O vs. Reagent K).

  • Parallel Cleavage: Add each cocktail to a separate microcentrifuge tube containing a portion of the sampled resin.

  • Incubate: Allow the reactions to proceed for a set time (e.g., 2 hours) at room temperature.

  • Work-up: After incubation, centrifuge the tubes to pellet the resin. Transfer the supernatant (containing the cleaved peptide) to new tubes.

  • Analysis: Dilute a small aliquot of each supernatant directly into an appropriate solvent for LC-MS analysis. This avoids the precipitation step and provides a quick snapshot of the cleavage efficiency and side product profile for each cocktail.

  • Decision: Compare the mass spectra from each test. Select the cocktail that provides the highest yield of the desired chlorinated peptide with the lowest intensity of dehalogenated or alkylated side products for your bulk cleavage.

Diagram of Dehalogenation and Alkylation Side Reactions:

cluster_0 Desired Cleavage Path cluster_1 Side Reactions Protected Fmoc-3-Cl-D-Tyr(tBu)-Peptide-Resin Cleavage_Good TFA (Scavengers) Protected->Cleavage_Good Deprotected H-3-Cl-D-Tyr-Peptide-OH Cleavage_Good->Deprotected Dehalogenated Dehalogenation (Loss of Cl) Alkylated Alkylation (+ tBu) Protected_Side Fmoc-3-Cl-D-Tyr(tBu)-Peptide-Resin Cleavage_Bad TFA (Reactive Cations) Protected_Side->Cleavage_Bad Cleavage_Bad->Dehalogenated Cleavage_Bad->Alkylated

Caption: Competing reaction pathways during TFA cleavage.

By understanding the chemical principles behind these side reactions and applying these systematic troubleshooting protocols, researchers can successfully incorporate this compound and other halogenated amino acids to advance their peptide-based research and development projects.

References

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link not available]
  • Agarwal, V. (2022). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. RSC Chemical Biology, 3(9), 1051-1060. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein & Peptide Letters, 20(8), 841-849. [Link]

  • Agarwal, V. (2022). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. ResearchGate. [Link]

  • van der Vorm, S. (2015). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]

  • Kettle, A. J., et al. (2007). The Metabolism and Dechlorination of Chlorotyrosine in Vivo. ResearchGate. [Link]

  • Heinecke, J. W., et al. (1999). Mass spectrometric quantification of 3-chlorotyrosine in human tissues with attomole sensitivity: a sensitive and specific marker for myeloperoxidase-catalyzed chlorination at sites of inflammation. Journal of Biological Chemistry, 274(15), 10301-10305. [Link]

  • Requena, J. R., et al. (1997). Analysis of 3-chlorotyrosine as a specific marker of protein oxidation: The use of N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives and gas chromatography/mass spectrometry. ResearchGate. [Link]

  • Kettle, A. J., et al. (2007). The metabolism and dechlorination of chlorotyrosine in vivo. Journal of Biological Chemistry, 282(40), 29211-29218. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A. [Link]

  • Pattison, D. I., & Davies, M. J. (2004). Kinetics of 3-Chlorotyrosine Formation and Loss Due to Hypochlorous Acid and Chloramines. American Water Works Association. [Link]

  • Hazen, S. L., & Heinecke, J. W. (1997). 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima. Journal of Clinical Investigation, 99(9), 2075-2081. [Link]

  • Sal-amanczyk, M., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(24), 3055-3058. [Link]

  • Payne, L. J., et al. (2021). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Molecules, 26(11), 3290. [Link]

  • Goyal, R. (2016). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?. ResearchGate. [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. [Link]

  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. [Link]

  • Trent, J. O., et al. (2017). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Bioconjugate Chemistry, 28(7), 1934-1944. [Link]

  • Lanari, D., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvent. Green Chemistry, 26(20), 10929-10939. [Link]

  • Oscarson, S. (2007). Protective Group Strategies. ResearchGate. [Link]

  • Collins, J. (2023). What do you do when your peptide synthesis fails?. Biotage. [Link]

  • Li, Y., et al. (2023). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 28(14), 5406. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Protecting Groups. [Link]

  • Johnson, R. C., et al. (2014). Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS. Journal of Mass Spectrometry, 49(11), 1133-1140. [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-L-Tyr(tBu)-OH. PubChem. [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag. [Link]

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Troubleshooting low coupling efficiency of Fmoc-3-chloro-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Low Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the technical support guide for Fmoc-3-chloro-D-tyrosine. As Senior Application Scientists, we understand that incorporating unique, non-canonical amino acids is crucial for advancing peptide-based research and drug development. This compound is an invaluable building block for creating peptides with enhanced stability, modified electronic properties, or for use as structural probes.[1][2] However, its unique structure presents specific challenges during solid-phase peptide synthesis (SPPS), most notably, low coupling efficiency.

This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you successfully incorporate this residue into your peptide sequences. We move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Challenge: The "Why" Behind Low Coupling Efficiency

The difficulty in achieving high coupling efficiency with this compound stems from a combination of two primary factors: steric hindrance and electronic deactivation .

  • Steric Hindrance: The bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, combined with the chloro-substituent at the ortho-position of the phenolic ring, creates significant spatial crowding around the carboxyl group. This physical obstruction makes it difficult for the activated amino acid to approach the free N-terminal amine of the peptide chain on the solid support, slowing down the rate of amide bond formation. This is a common issue observed with other sterically demanding amino acids.[3]

  • Electronic Deactivation: The chlorine atom is a strongly electron-withdrawing group. Its presence on the tyrosine ring pulls electron density away from the carboxyl group.[4][5] This electronic effect reduces the nucleophilicity of the carboxylate upon activation, making it inherently less reactive and more difficult to couple compared to its unmodified counterpart, Fmoc-D-tyrosine.

These two factors working in concert mean that standard SPPS coupling protocols are often insufficient, leading to incomplete reactions, truncated sequences (deletion peptides), and low final yields.

G cluster_challenge Factors Hindering Coupling cluster_cause Structural Causes cluster_outcome Experimental Outcome steric Steric Hindrance (Physical Blocking) outcome_node Low Coupling Efficiency (Incomplete Reaction) steric->outcome_node leads to electronic Electronic Deactivation (Reduced Reactivity) electronic->outcome_node leads to fmoc Bulky Fmoc Group fmoc->steric contributes to chloro Ortho-Chloro Substituent (Electron-Withdrawing) chloro->steric adds to chloro->electronic causes

Caption: Root causes of low coupling efficiency for this compound.

Section 2: Troubleshooting Guide

This section is designed to address specific issues you may encounter during your synthesis in a practical question-and-answer format.

Q1: My Kaiser test is still positive after a standard coupling protocol. What should I do?

A positive Kaiser test (blue beads) indicates the presence of unreacted free primary amines on the resin, confirming an incomplete coupling reaction.[6]

Immediate Action: Perform a Double Coupling. Before resorting to more complex solutions, the simplest and often effective strategy is to repeat the coupling step immediately.

  • Drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3x) to remove byproducts.

  • Prepare a fresh solution of this compound and your chosen coupling reagents.

  • Add the fresh coupling mixture to the resin and allow it to react for the same duration as the first coupling (or longer, e.g., 2-4 hours).

  • After the second coupling, wash the resin and perform another Kaiser test.

If the test is now negative (clear/yellowish beads), you can proceed with Fmoc deprotection and the next cycle. If it remains positive, it is a clear indication that your current protocol is not potent enough to overcome the inherent challenges of this amino acid. At this point, you must enhance your coupling strategy.

Q2: Which coupling reagents are most effective for this compound?

Standard carbodiimide activators like DIC/HOBt are often too slow and inefficient for sterically hindered residues.[7] You should use more potent phosphonium or aminium/uronium salt-based reagents.

Reagent ClassExamplesRecommendation & Rationale
Carbodiimides DIC, DCCNot Recommended as primary choice. Too slow for this hindered residue. Can be used with additives like HOAt for improved performance, but superior options exist.[7]
Aminium/Uronium HBTU, TBTU, HCTU, HATU , COMU Highly Recommended. These are the workhorses of modern SPPS. HATU is particularly effective for difficult couplings due to the formation of a highly reactive OAt-ester.[7][8] COMU , an Oxyma-based reagent, offers similar high reactivity with improved safety (avoiding potentially explosive HOBt/HOAt) and reduced racemization risk.
Phosphonium BOP, PyBOP , PyAOP Highly Recommended. PyAOP , the HOAt analogue of PyBOP, is exceptionally potent and demonstrates faster coupling rates, making it an excellent choice for this specific challenge.[8]
Acid Halides TFFH (generates acid fluoride)Recommended for extreme cases. In-situ formation of the amino acid fluoride creates a highly reactive species capable of overcoming severe steric hindrance.[9] Use with caution as over-activation can increase side reactions.

Top Recommendation: For a balance of high reactivity, reliability, and minimized side reactions, start with HATU or COMU .

Q3: How can I optimize my reaction conditions beyond just changing the reagent?

Optimizing the reaction environment is critical. Consider the following adjustments:

ParameterStandard ConditionOptimized Condition for 3-Cl-D-TyrRationale
Equivalents 1.5 - 3 eq. AA/Reagent3 - 5 eq. AA/Reagent Pushes the reaction equilibrium towards product formation by increasing the concentration of reactants (Le Châtelier's principle).
Reaction Time 30 - 60 min2 - 6 hours (or overnight) Allows more time for the sterically hindered molecules to orient correctly and react to completion.
Solvent DMFDMF or DMF/DCM (1:1) While DMF is standard, a less polar co-solvent like Dichloromethane (DCM) can sometimes minimize peptide aggregation and improve reaction kinetics.[7]
Temperature Room Temp (~25 °C)40 - 50 °C (with caution) Increases the reaction rate by providing more kinetic energy to overcome the activation barrier. Warning: Elevated temperatures significantly increase the risk of racemization. Use this strategy judiciously and only if other methods fail. Microwave-assisted synthesis is an excellent way to apply controlled heating and dramatically shorten reaction times.
Q4: I'm concerned about racemization with these stronger coupling conditions. How can I minimize it?

This is a valid and critical concern. The risk of epimerization (loss of stereochemical integrity) increases with highly active esters and longer reaction times.[8][10]

Key Strategies to Suppress Racemization:

  • Choice of Base: The base used during coupling plays a major role. Avoid N,N-Diisopropylethylamine (DIPEA) if possible. Use a weaker, non-nucleophilic base like N-Methylmorpholine (NMM) or 2,4,6-Collidine .[8]

  • Use Racemization-Suppressing Additives: Modern coupling reagents like COMU already incorporate an Oxyma-based additive, which is known to suppress racemization effectively. When using carbodiimides, always include an additive; HOAt is superior to HOBt in this regard.[7]

  • Avoid Pre-activation: Do not allow the amino acid and coupling reagent to sit together for extended periods before adding them to the resin. Add the reagents sequentially to the vessel or mix them immediately before addition. This minimizes the time the highly reactive, racemization-prone active ester exists in solution.

G cluster_optimize Optimize Protocol start Start: Positive Kaiser Test (Incomplete Coupling) double_couple Action: Perform Double Coupling start->double_couple recheck Re-check with Kaiser Test double_couple->recheck reagent 1. Use Potent Reagent (e.g., HATU, COMU, PyAOP) recheck->reagent Test Positive proceed Success: Proceed to Next Synthesis Cycle recheck->proceed Test Negative conditions 2. Increase Equivalents (3-5x) & Extend Time (2-6h) reagent->conditions base 3. Use Weaker Base (NMM or Collidine) conditions->base base->proceed Re-couple & Verify

Caption: Troubleshooting workflow for incomplete coupling reactions.

Section 3: Recommended Experimental Protocols

Adherence to validated protocols is key to reproducible success.

Protocol 1: Monitoring Coupling via the Kaiser Test

This colorimetric test detects free primary amines on the resin.

Reagents:

  • Solution A: 5 g Ninhydrin in 100 mL Ethanol

  • Solution B: 80 g Phenol in 20 mL Ethanol

  • Solution C: 2 mL of 0.001 M KCN(aq) diluted to 100 mL with Pyridine

Procedure:

  • Collect a small sample of resin beads (~5-10 mg) from the reaction vessel after the coupling and washing steps.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the tube at 100-110 °C for 3-5 minutes.[6]

  • Observe the color of the beads (not the solution).

    • Positive Result (Incomplete Coupling): Beads turn a deep blue or purple.

    • Negative Result (Complete Coupling): Beads remain their original color or turn a faint yellow/clear.

Protocol 2: Optimized Coupling for this compound using HATU

This protocol assumes a starting scale of 0.1 mmol on a pre-swollen resin. Adjust volumes accordingly.

1. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes. Drain.

  • Add another 2 mL of 20% piperidine in DMF.

  • Agitate for 15 minutes. Drain.

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to ensure complete removal of piperidine.

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve:

    • This compound: 4 equivalents (0.4 mmol)

    • HATU: 3.9 equivalents (0.39 mmol)

  • Add ~1.5 mL of DMF and vortex briefly to dissolve.

  • To the activation vial, add:

    • N-Methylmorpholine (NMM): 8 equivalents (0.8 mmol)

  • Vortex the mixture for 30 seconds and immediately add it to the reaction vessel containing the deprotected resin.

  • Agitate the reaction mixture at room temperature for a minimum of 2 hours.

  • Perform a Kaiser test (as per Protocol 1).

    • If negative, proceed to washing.

    • If positive, continue agitating and re-test every hour. If still positive after 4-6 hours, perform a double coupling.

3. Washing:

  • Once the coupling is complete, drain the reaction vessel.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection cycle.

Section 4: Frequently Asked Questions (FAQs)
  • FAQ 1: Why is this compound used if it's so difficult to couple? The chloro-substituent provides unique properties. It can alter the pKa of the phenolic hydroxyl group, introduce a site for further chemical modification, enhance binding affinity through halogen bonding, or increase the metabolic stability of the final peptide by blocking enzymatic degradation pathways.[11][12]

  • FAQ 2: Is side-chain protection for the hydroxyl group necessary? While many tyrosine derivatives are used with a tert-butyl (tBu) protecting group on the hydroxyl side chain, this compound is often used without one.[13] The unprotected hydroxyl group is generally not reactive enough to cause significant side reactions (like O-acylation) under standard coupling conditions, especially when a highly reactive N-terminal amine is present. However, for very long syntheses or if O-acylation is detected via mass spectrometry, using a side-chain protected version may be beneficial.

  • FAQ 3: What are the key differences between HBTU, HATU, and COMU? The primary difference lies in the activating additive incorporated into the reagent's structure, which becomes the leaving group during the reaction.

    • HBTU: Uses HOBt (1-Hydroxybenzotriazole). Effective, but the least reactive of the three.

    • HATU: Uses HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen atom in the pyridine ring of HOAt makes it a superior electron-withdrawing group, resulting in a more reactive active ester and faster coupling rates.[7]

    • COMU: Uses Oxyma Pure. It is considered as reactive as HATU but is non-explosive and has been shown to be more effective at suppressing racemization.

  • FAQ 4: Can I use microwave-assisted peptide synthesis (MAPS) for this coupling? Absolutely. MAPS is an excellent technique for difficult couplings. The controlled, rapid heating can significantly accelerate the reaction rate, often allowing a complete coupling in minutes rather than hours, while potentially minimizing the risk of racemization associated with prolonged heating at lower temperatures.

References
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-3-(3-chloro-4-hydroxyphenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Carpino, L. A., et al. (1996). Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.
  • Carpino, L. A. (1993). Synthesis and use of amino acid fluorides as peptide coupling reagent. Google Patents.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, C. G., et al. (1993). Principles and practice of solid-phase peptide synthesis. In Methods in Enzymology (Vol. 289, pp. 104-173). Academic Press.
  • Abdel-Aal, A. M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions. Journal of the American Chemical Society, 129(45), 13947–1355.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Sun, L., et al. (2022). Halogenation of tyrosine perturbs large-scale protein self-organization.
  • D'Souza, A., & D'Souza, M. J. (2025). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • Wang, C., et al. (2026). Palladium(II)
  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Merck KGaA. Retrieved from [Link]

Sources

Technical Support Center: Impact of 3-Chloro-D-Tyrosine on Peptide Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-chloro-D-tyrosine (Cl-D-Tyr) and its effects on peptide aggregation. The misfolding and subsequent aggregation of peptides into amyloid fibrils are associated with a range of debilitating human disorders.[1] The incorporation of non-canonical amino acids like 3-chloro-D-tyrosine into peptide sequences is a promising strategy to modulate these aggregation pathways.[1] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 3-chloro-D-tyrosine and why is it used in peptide aggregation studies?

A1: 3-chloro-D-tyrosine is a synthetic amino acid, a derivative of the natural amino acid L-tyrosine. It has two key modifications:

  • Chlorination: A chlorine atom is added to the 3rd position of the tyrosine's phenyl ring.

  • D-Configuration: It possesses a D-chiral center, making it the mirror image of the naturally occurring L-amino acids.

It is used in aggregation studies primarily for its ability to inhibit the formation of amyloid fibrils. The D-configuration also confers resistance to proteases, which is a highly desirable trait for developing peptide-based therapeutics.[2]

Q2: What is the primary mechanism by which 3-chloro-D-tyrosine inhibits peptide aggregation?

A2: The primary inhibitory mechanism is believed to be the formation of halogen bonds . A halogen bond is a noncovalent interaction where the chlorine atom on the tyrosine ring acts as a Lewis acid (electron acceptor) and interacts with a Lewis base (electron donor), such as a backbone carbonyl oxygen, on an adjacent peptide.[3][4] This interaction can disrupt the hydrogen-bonding network required for the formation and stabilization of the cross-β-sheet structures that are characteristic of amyloid fibrils.[5] Additionally, the presence of the chlorine atom alters the pKa of the phenolic hydroxyl group, which can influence its protonation state and interactions with the peptide's hydrophobic core.[6]

Q3: How does the chlorine atom's position on the tyrosine ring affect its inhibitory potential?

A3: The position of the halogen is critical. The chlorine atom on 3-chloro-D-tyrosine creates an electropositive region, known as a σ-hole, on the halogen.[7] This region favorably interacts with electron-rich atoms like oxygen. This directional nature of halogen bonding can be more effective at disrupting the precise geometry of β-sheet formation compared to less specific hydrophobic interactions.[8] Computational studies have shown that halogen bonds at protein-peptide interfaces can significantly enhance binding affinity and modulate conformation.[3][9]

Diagram: Proposed Mechanism of Aggregation Inhibition

The following diagram illustrates the conceptual difference between standard hydrogen bond-driven aggregation and the disruptive effect of a halogen bond from 3-chloro-D-tyrosine.

G cluster_0 Standard β-Sheet Aggregation cluster_1 Inhibition by 3-Chloro-D-Tyrosine P1 Peptide 1 (...-C=O) P2 Peptide 2 (H-N-...) P1->P2 Hydrogen Bond (Stabilizes β-Sheet) ClTyr Peptide with 3-Cl-D-Tyr (Cl-Ar-...) P3 Peptide 3 (...-C=O) ClTyr->P3 Halogen Bond (Disrupts H-Bonding)

Caption: Halogen bonds disrupt the hydrogen bonds that stabilize β-sheets.

Troubleshooting Guide

Peptide Synthesis & Purity
Q4: I'm having trouble with the solid-phase synthesis of a peptide containing 3-chloro-D-tyrosine. What are common pitfalls?

A4: Incorporating unnatural amino acids can present unique challenges in solid-phase peptide synthesis (SPPS).[10]

  • Coupling Efficiency: 3-chloro-D-tyrosine is bulkier than standard tyrosine. You may need to extend coupling times or use a more potent coupling agent (e.g., HATU, HCTU) to ensure complete reaction. Double coupling is a recommended strategy.

  • Protecting Groups: Ensure the protecting groups used for the 3-chloro-D-tyrosine are compatible with your overall synthesis strategy (e.g., Fmoc/tBu). The chlorine atom is generally stable to standard SPPS reagents like TFA.[11]

  • Resin Choice: The choice of resin is critical, especially for C-terminal amides. For peptides synthesized on acid-sensitive resins like 2-chlorotrityl chloride (2-CTC) resin, cleavage conditions must be carefully controlled to avoid premature loss of side-chain protecting groups.[12]

Q5: My purified peptide shows a lower-than-expected inhibitory effect. How can I verify its quality?

A5: The issue often lies with peptide purity or the presence of counter-ions.

  • Purity Verification: Always verify the purity of your lyophilized peptide using analytical HPLC and confirm its mass with mass spectrometry (MALDI-TOF or ESI-MS). Purity should ideally be >95%. Truncated or deletion sequences, common byproducts of SPPS, can act as aggregation seeds and confound your results.[13]

  • Counter-ion Exchange: Peptides are often purified by HPLC using trifluoroacetic acid (TFA), resulting in a TFA salt.[14] TFA can lower the pH of your solution and directly influence aggregation kinetics.[15] It is best practice to perform a counter-ion exchange to a more biologically compatible salt (e.g., acetate or chloride) via dialysis, ion-exchange chromatography, or repeated lyophilization from an HCl solution.[14]

Aggregation Assays (Thioflavin T)
Q6: My Thioflavin T (ThT) fluorescence assay results are highly variable between replicates. What's causing this?

A6: ThT assays are notoriously sensitive and prone to variability.[16] The stochastic nature of nucleation is a primary cause, but several experimental factors can be controlled:

  • Monomer Preparation: The starting state of your peptide is the most critical variable. Ensure you have a truly monomeric, aggregate-free starting solution. This often requires a carefully controlled disaggregation protocol, such as dissolving the peptide in an alkaline solution (e.g., NH4OH) followed by size-exclusion chromatography (SEC) or filtration.[15]

  • Plate and Sealing: Use non-binding, black, clear-bottom 96-well plates. Ensure plates are sealed tightly to prevent evaporation during long incubation periods at 37°C.

  • Mixing: Inadequate mixing can lead to spatial variations in nucleation.[16] Including a small glass bead in each well or using plate readers with orbital shaking capabilities can significantly improve reproducibility.[16]

  • ThT Concentration: ThT itself can become self-fluorescent at higher concentrations (above 5 µM) and can even affect aggregation kinetics at concentrations of 50 µM or more.[17] Use the lowest concentration that gives a robust signal (typically 10-20 µM) and always subtract the background fluorescence of ThT in buffer alone.[17]

Q7: My negative control (peptide without 3-chloro-D-tyrosine) is not aggregating as expected. What should I check?

A7: This points to a problem with the fundamental aggregation conditions.

  • Buffer Conditions: Check the pH and ionic strength of your buffer. Many amyloidogenic peptides, like Aβ, require specific pH and salt concentrations to aggregate reliably within a typical experimental timeframe.

  • Peptide Concentration: Aggregation is a concentration-dependent process. If the peptide concentration is too low, the lag phase may be too long to observe within your experiment's duration.

  • Incubation Temperature: Ensure your plate reader or incubator is maintaining a stable temperature, typically 37°C.[18] Temperature fluctuations can significantly impact aggregation kinetics.[18]

Diagram: Troubleshooting Workflow for ThT Assays

This workflow provides a logical sequence for diagnosing common issues with ThT aggregation assays.

Sources

Technical Support Center: Navigating the Challenges of Chlorinated Peptide Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorinated peptides. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during mass spectrometry-based analysis of these modified biomolecules. Here, you will find practical troubleshooting advice and answers to frequently asked questions, grounded in scientific principles to enhance the accuracy and reliability of your experimental outcomes.

Introduction: The Analytical Complexity of Chlorinated Peptides

Chlorination of amino acid residues, particularly tyrosine to form 3-chlorotyrosine, is a post-translational modification of significant biological interest, often associated with inflammation and oxidative stress.[1][2][3] However, the unique chemical properties of chlorinated peptides present distinct challenges in their mass spectrometric analysis. This guide aims to demystify these complexities and provide you with the tools to overcome them.

Troubleshooting Guide: From Sample to Spectrum

This section addresses specific problems you may encounter during the analysis of chlorinated peptides, offering step-by-step guidance to diagnose and resolve them.

Problem 1: I can't confidently identify chlorinated peptides in my sample.

Possible Cause: The most common reason for ambiguous identification is the complex isotopic pattern introduced by chlorine. Natural chlorine exists as two stable isotopes, ³⁵Cl (75.78%) and ³⁷Cl (24.22%), which creates a characteristic M/M+2 peak ratio of approximately 3:1 for singly chlorinated peptides.[1][4][5] Failure to recognize this pattern can lead to misidentification.

Solution Workflow:

  • Isotopic Pattern Verification:

    • Step 1: In your mass spectrum, locate the putative chlorinated peptide peak.

    • Step 2: Look for a corresponding peak at M+2 Da.

    • Step 3: Measure the relative intensity of the M and M+2 peaks. For a singly chlorinated peptide, this ratio should be approximately 3:1.[4][5] For doubly chlorinated peptides, the M/M+2/M+4 pattern will be more complex.

    • Causality: The predictable isotopic distribution of chlorine provides a highly reliable signature for identifying chlorinated species.[1][4]

  • High-Resolution Mass Spectrometry:

    • Step 1: Employ a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) to obtain accurate mass measurements of the precursor and fragment ions.[6]

    • Step 2: Compare the measured mass with the theoretical mass of the suspected chlorinated peptide. The high mass accuracy will help to distinguish it from other isobaric modifications.

    • Causality: High-resolution instruments provide the necessary mass accuracy to differentiate chlorinated peptides from other modifications that may have similar nominal masses.

  • MS/MS Fragmentation Analysis:

    • Step 1: Acquire MS/MS spectra for both the suspected chlorinated peptide and its unmodified counterpart.[1][7]

    • Step 2: Compare the fragmentation patterns. The spectra should be similar, with mass shifts in the fragment ions containing the chlorinated residue.[1]

    • Causality: Similar fragmentation patterns indicate that the two peptides share the same primary sequence, strengthening the identification of the modification.[1][7]

Problem 2: I am losing my chlorinated peptide signal during sample preparation.

Possible Cause: Standard proteomics sample preparation workflows, particularly those involving reduction and alkylation, can be detrimental to chlorinated residues.[1][8] Reagents like dithiothreitol (DTT) and iodoacetamide can lead to the loss of 3-chlorotyrosine.[1]

Solution Workflow:

  • Omit Reduction and Alkylation:

    • Step 1: If disulfide bond reduction is not critical for your protein digestion, consider omitting the reduction and alkylation steps.[1]

    • Causality: This avoids the chemical reactions that can degrade chlorinated residues.[1]

  • Alternative Sample Cleanup:

    • Step 1: Instead of harsh chemical precipitation methods, use a spin-filter-based cleanup.[2]

    • Step 2: Compare the recovery of chlorinated peptides using different cleanup methods, such as TCA/acetone precipitation versus a spin-filter. One study found that TCA/acetone precipitation yielded more identified chlorinated peptides, but also cautioned about the potential for introducing artifacts.[1][2]

    • Causality: Gentler sample handling techniques minimize the loss of modifications.[2]

Problem 3: My chromatographic peak shape for chlorinated peptides is poor.

Possible Cause: Chlorinated peptides can exhibit poor retention and peak shape on standard reversed-phase columns due to their altered hydrophobicity and potential for secondary interactions with the stationary phase.[9]

Solution Workflow:

  • Optimize Chromatography:

    • Step 1: Experiment with different LC columns and mobile phase compositions.

    • Step 2: Consider using ion-pairing agents like trifluoroacetic acid (TFA) in the mobile phase to improve peak shape and retention.[9]

    • Causality: Ion-pairing agents can mask charged residues on the peptide, leading to more consistent interactions with the reversed-phase column and improved chromatographic performance.[9]

Frequently Asked Questions (FAQs)

Q1: How do I differentiate a chlorinated peptide from a phosphorylated peptide in my mass spectrum?

While both are common post-translational modifications, they have distinct mass shifts. Chlorination adds approximately 33.96 Da (for ³⁵Cl), whereas phosphorylation adds 79.97 Da. High-resolution mass spectrometry is crucial for accurate mass determination. Additionally, ion mobility-mass spectrometry can sometimes distinguish between phosphorylated and non-phosphorylated peptides based on differences in their collision cross-sections.[10][11]

Q2: What is the best fragmentation method for analyzing chlorinated peptides?

Higher-energy collisional dissociation (HCD) is a commonly used and effective fragmentation technique for chlorinated peptides.[1] It is important to acquire MS/MS data for both the modified and unmodified peptides to aid in confident identification by comparing their fragmentation patterns.[1][7]

Q3: How can I quantify the abundance of chlorinated peptides in my sample?

Label-free quantification methods can be employed to determine the relative abundance of chlorinated peptides.[1] This involves comparing the peak intensities or areas of the chlorinated peptide to its unmodified counterpart across different samples.[2] It's important to ensure good chromatographic separation and to use high-resolution mass spectrometry for accurate measurements.

Q4: Are there any specific database search parameters I should use for identifying chlorinated peptides?

Yes. When setting up your database search, you need to include the specific mass shift for chlorination as a variable modification on the potential target residues (e.g., tyrosine). The mass of a chlorine atom (³⁵Cl) is approximately 34.96885 Da, but the mass shift will be the mass of chlorine minus the mass of a hydrogen atom. Be sure to use the precise mass for your search.

Q5: Can N-terminal chlorination occur, and how would I detect it?

Yes, N-terminal chlorination can occur.[6][12][13] This modification would result in a mass shift for the entire peptide and would be localized to the N-terminus. Fragmentation analysis would show this mass shift in the b-ions, while the y-ions would remain unchanged relative to the unmodified peptide.

Experimental Protocols

Protocol 1: Sample Preparation of Chlorinated Proteins for Mass Spectrometry (without Reduction/Alkylation)
  • Protein Precipitation (TCA/Acetone):

    • To your protein sample, add ice-cold 20% trichloroacetic acid (TCA) to a final concentration of 10%.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the pellet with ice-cold acetone.

    • Repeat the acetone wash.

    • Air-dry the pellet.

  • Protein Digestion:

    • Resuspend the protein pellet in a suitable digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add proteomics-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Cleanup (Solid-Phase Extraction):

    • Acidify the digest with 0.1% formic acid.

    • Use a C18 SPE cartridge to desalt and concentrate the peptides.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute in 0.1% formic acid for LC-MS/MS analysis.

Visualizations

Workflow for Chlorinated Peptide Identification

Chlorinated_Peptide_ID_Workflow cluster_MS1 MS1 Analysis cluster_MS2 MS2 Analysis cluster_DB Database Search A Acquire High-Resolution MS1 Scan B Identify Putative Peptide Peak A->B C Check for M+2 Isotope B->C D Verify ~3:1 Intensity Ratio (for single chlorination) C->D E Acquire MS/MS of Putative Chlorinated Peptide D->E Proceed if Isotopic Pattern is Confirmed G Compare Fragmentation Patterns E->G F Acquire MS/MS of Unmodified Counterpart F->G H Confirm Mass Shifts in Fragment Ions G->H I Perform Database Search with Variable Chlorination Modification H->I Input for Search J Validate Peptide-Spectrum Match I->J K Chlorinated Peptide Identified J->K Confident Identification

Caption: A flowchart illustrating the key steps for confident identification of chlorinated peptides.

Decision Tree for Sample Preparation

Sample_Prep_Decision_Tree A Starting Protein Sample B Are disulfide bonds critical for digestion? A->B C Omit Reduction & Alkylation B->C No D Proceed with Standard Reduction & Alkylation B->D Yes F Protein Denaturation & Digestion C->F E Potential Loss of Chlorination! D->E D->F G Peptide Cleanup F->G H Spin-Filter Cleanup (Gentler) G->H Minimize Artifacts I TCA/Acetone Precipitation (Potentially higher yield, risk of artifacts) G->I Maximize Yield J LC-MS/MS Analysis H->J I->J

Caption: A decision tree to guide the selection of an appropriate sample preparation workflow.

References

  • Nybo, T., et al. (2019). Analysis of protein chlorination by mass spectrometry. Redox Biology, 26, 101236. [Link]

  • Gao, Y., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Analytical Chemistry, 89(9), 5051-5058. [Link]

  • Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • ResearchGate. (n.d.). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water | Request PDF. [Link]

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  • Gao, Y., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. PubMed. [Link]

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  • ACS Publications. (n.d.). Chlorine isotope effects in mass spectrometry by multiple reaction monitoring. The Journal of Physical Chemistry. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Characterizing 3-Chloro-D-Tyrosine Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as 3-chloro-D-tyrosine, into peptides is a powerful strategy in drug discovery and chemical biology. This modification can enhance peptide stability, modulate biological activity, and serve as a probe for studying protein-protein interactions. However, the confident characterization of these modified peptides presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometry-based approaches for the robust characterization of peptides containing 3-chloro-D-tyrosine, grounded in field-proven insights and experimental data.

The Significance of 3-Chloro-D-Tyrosine in Peptides

3-Chloro-tyrosine is a biomarker for inflammation and oxidative stress, formed by the reaction of hypochlorous acid with tyrosine residues in proteins.[1][2] In synthetic peptides, the D-configuration of the amino acid can impart resistance to proteolytic degradation, a critical attribute for therapeutic peptides. The chlorine atom introduces a unique isotopic signature and alters the fragmentation behavior of the peptide in the mass spectrometer, necessitating specialized analytical strategies.

Comparing Fragmentation Techniques for Modified Peptides

The choice of fragmentation technique in tandem mass spectrometry (MS/MS) is paramount for obtaining comprehensive sequence information from peptides containing 3-chloro-D-tyrosine. The three most common methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages.

Collision-Induced Dissociation (CID): As the most established fragmentation method, CID involves the collision of peptide ions with an inert gas, leading to fragmentation primarily at the peptide backbone.[3][4] While widely applicable, CID can sometimes result in incomplete fragmentation, especially for modified peptides where the modification itself can influence charge distribution and fragmentation pathways.[5] For peptides with 3-chloro-D-tyrosine, CID spectra are often dominated by b- and y-type ions, but the presence of the chlorine atom can lead to neutral losses that complicate spectral interpretation.

Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type fragmentation method that generally produces more extensive fragmentation and a higher likelihood of observing b-ions compared to CID.[6] This technique is particularly advantageous for identifying modifications, as it can generate characteristic fragment ions that pinpoint the location of the 3-chloro-D-tyrosine residue. For doubly charged peptides, HCD has been shown to provide more peptide identifications than CID and ETD.[7][8][9]

Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide ion, leading to cleavage of the N-Cα bond of the peptide backbone.[3] This results in the formation of c- and z-type fragment ions. A key advantage of ETD is its ability to preserve labile post-translational modifications that are often lost during CID or HCD. For peptides with charge states higher than 2, ETD often outperforms other techniques in terms of Mascot score.[7][8][9] This makes it a powerful tool for characterizing peptides where the 3-chloro-D-tyrosine modification might be prone to degradation under other fragmentation regimes.

Performance Comparison of Fragmentation Methods
Fragmentation MethodPrimary Fragment IonsAdvantages for 3-Chloro-D-Tyrosine PeptidesDisadvantages
CID b, yWidely available, good for initial screening.Can have incomplete fragmentation; potential for neutral loss of HCl.
HCD b, yMore efficient fragmentation than CID, better b-ion coverage.[6]Can still lead to loss of modification in some cases.
ETD c, zPreserves labile modifications, ideal for pinpointing modification site.Less efficient for doubly charged peptides.[7][8][9]

Experimental Workflow for Characterization

A robust workflow for the characterization of 3-chloro-D-tyrosine containing peptides involves meticulous sample preparation, optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and careful data interpretation.

Figure 1. A generalized experimental workflow.

Detailed Experimental Protocols

1. Peptide Synthesis and Purification:

  • Synthesis: Peptides containing 3-chloro-D-tyrosine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[10]

  • Purification: Following cleavage from the resin and deprotection, the crude peptide should be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity for mass spectrometric analysis.

2. Sample Preparation for Mass Spectrometry:

  • Objective: To prepare a clean peptide sample suitable for LC-MS/MS analysis, free of interfering salts and detergents.[11][12]

  • Protocol:

    • Dissolution: Dissolve the purified peptide in a suitable solvent, such as 0.1% formic acid in water.

    • Reduction and Alkylation (for cysteine-containing peptides): If the peptide contains cysteine residues, reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide to prevent disulfide bond reformation.

    • Desalting: Desalt the peptide sample using a C18 ZipTip or equivalent solid-phase extraction (SPE) method to remove any remaining salts from the synthesis and purification steps.[13]

    • Quantification: Determine the peptide concentration using a suitable method, such as a quantitative fluorometric peptide assay.

3. LC-MS/MS Analysis:

  • Objective: To separate the peptide of interest from any minor impurities and acquire high-quality MS and MS/MS data using multiple fragmentation methods.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled to a nano-flow liquid chromatography system is recommended.

  • Protocol:

    • LC Separation: Inject the prepared peptide sample onto a C18 analytical column and separate it using a gradient of increasing acetonitrile concentration. A typical gradient might run from 5% to 40% acetonitrile over 30 minutes.

    • MS Acquisition: Acquire full scan MS data to determine the precursor ion m/z of the 3-chloro-D-tyrosine containing peptide.

    • MS/MS Acquisition: Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the most intense precursor ions. It is highly recommended to acquire MS/MS data using a combination of CID, HCD, and ETD to maximize sequence coverage and confidence in modification site assignment.[14]

      • CID/HCD Parameters: Use a normalized collision energy of 25-35%.

      • ETD Parameters: Optimize the ETD reaction time for the specific instrument and peptide charge state.

Data Analysis and Interpretation

The analysis of MS/MS data for peptides containing 3-chloro-D-tyrosine requires specialized considerations.

1. Database Searching:

  • Utilize a protein database search engine such as Mascot or SEQUEST.[15]

  • Crucially, define the 3-chloro-D-tyrosine modification in the search parameters. The mass of this modification needs to be accurately specified. The monoisotopic mass of a chlorine atom is approximately 34.96885 Da. The addition of a chlorine atom and the removal of a hydrogen atom from the tyrosine residue results in a net mass change.

  • Specify the potential for common fragment ion types (b, y, c, z) and neutral losses (e.g., H2O, NH3, and potentially HCl).

2. Manual Spectral Interpretation:

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern in the precursor and fragment ions containing the modification. The natural abundance of 35Cl and 37Cl is approximately 3:1. This isotopic signature is a key diagnostic feature.

  • Fragment Ion Series: Carefully examine the b, y, c, and z ion series to confirm the peptide sequence. The mass shift corresponding to the 3-chloro-D-tyrosine residue should be consistently observed in the fragment ions containing this modification.

  • Immonium Ions: Look for the immonium ion of 3-chloro-D-tyrosine, which can provide additional evidence for the presence of this modified residue. The immonium ion for tyrosine is at m/z 136.1.[16] The chlorinated version will have a corresponding mass shift.

Figure 2. Peptide fragmentation types.

Conclusion

The successful characterization of peptides containing 3-chloro-D-tyrosine by mass spectrometry hinges on a multi-faceted approach. By judiciously selecting and combining fragmentation techniques—CID, HCD, and ETD—researchers can overcome the analytical hurdles posed by this modification. A comprehensive strategy that includes meticulous sample preparation, optimized LC-MS/MS analysis, and specialized data interpretation will ensure the confident identification and localization of 3-chloro-D-tyrosine, thereby accelerating research and development in peptide-based therapeutics and chemical biology.

References

  • Michalski, A., Damoc, E., Hauschild, J. P., Lange, O., Wieghaus, A., Makarov, A., ... & Cox, J. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(11), 5266-5275. [Link]

  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2010). Improved peptide identification by targeted fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(3), 1419–1426. [Link]

  • Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4(9), 709-712. [Link]

  • Jedrychowski, M. P., Huttlin, E. L., Haas, W., Sowa, M. E., Rad, R., & Gygi, S. P. (2011). Evaluation of HCD-and CID-based MS2 acquisition for shotgun proteomics. Journal of Proteome Research, 10(8), 3745-3755. [Link]

  • Arnhold, J. (2019). Analysis of protein chlorination by mass spectrometry. Methods in Molecular Biology, 1978, 229-242. [Link]

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  • Valkenborg, D., Van der Veken, P., Lemiere, F., & Esmans, E. L. (2006). Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides. Rapid Communications in Mass Spectrometry, 20(18), 2821-2828. [Link]

  • Lu, B., & Ruse, C. I. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry, 22(11), 2012-2021. [Link]

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  • Svatunek, D., Houszka, N., Fedenyuk, A., & Hevey, R. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Chemical Biology, 2(5), 1365-1371. [Link]

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A Senior Application Scientist's Guide to the NMR Analysis of Peptides with Incorporated 3-Chloro-D-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenation in Peptide Drug Discovery

In the landscape of modern drug development and biochemical research, the site-specific incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of innovation.[1][2] This strategy allows for the fine-tuning of a peptide's pharmacological properties, including its stability, binding affinity, and conformational rigidity. Among the vast library of available UAAs, 3-chloro-D-tyrosine stands out as a particularly valuable building block.[3] Its incorporation serves a dual purpose: not only does the chlorine atom act as a subtle yet powerful modulator of local electronic and steric environments, but 3-chlorotyrosine is also a known biomarker for inflammation, generated in vivo by myeloperoxidase activity.[4]

This guide provides a comparative framework for the Nuclear Magnetic Resonance (NMR) analysis of peptides containing 3-chloro-D-tyrosine. As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the causal reasoning behind experimental choices. We will explore how the introduction of a single chlorine atom alters the NMR landscape of a peptide, and how these differences can be leveraged to extract high-resolution structural and dynamic information. This document is intended for researchers, scientists, and drug development professionals who seek to harness the power of NMR to characterize these uniquely modified biomolecules.

The Foundational Step: Synthesis and NMR Sample Preparation

The journey to high-quality NMR data begins with a pure, well-characterized sample. The synthesis of peptides incorporating 3-chloro-D-tyrosine typically follows standard solid-phase peptide synthesis (SPPS) methodologies, most commonly utilizing the Fmoc/tBu strategy.[5]

Causality in Synthesis: The core principles of SPPS—stepwise elongation on a resin support followed by cleavage and deprotection—remain unchanged.[6] However, the choice of coupling reagents and the final cleavage cocktail must be carefully considered to ensure the integrity of the chlorinated aromatic ring and prevent side reactions. Reagents like HATU or HBTU are generally effective for coupling.[5] For cleavage, a standard trifluoroacetic acid (TFA)-based cocktail with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) is typically sufficient to remove protecting groups without affecting the chloro-substituent.[6]

Once the peptide is synthesized and purified, typically by reverse-phase HPLC, the focus shifts to preparing a sample suitable for NMR analysis.[5] The quality of the final spectra is directly contingent on this preparatory phase.

Comparative Sample Preparation: Standard vs. 3-Cl-D-Tyr Peptides
ParameterStandard Peptide (e.g., with L-Tyrosine)Peptide with 3-Chloro-D-TyrosineRationale for Differences
Purity >95% (as determined by HPLC/MS)>95% (as determined by HPLC/MS)No difference. High purity is critical for any NMR analysis to avoid signals from contaminants.[7]
Concentration 0.5 mM - 1 mM or higher0.5 mM - 1 mM or higherNo significant difference. A concentration >0.5 mM is generally required for sufficient signal-to-noise in 2D experiments.[7][8]
Solvent 90% H₂O / 10% D₂O90% H₂O / 10% D₂ONo difference. The D₂O provides the lock signal for the spectrometer, and using H₂O allows for the observation of exchangeable amide protons.[7]
Buffer System Phosphate or Acetate buffer is common.Phosphate or Acetate buffer is common.No difference. A stable pH is crucial. Phosphate buffers are a good choice for their pH stability near physiological conditions.[8]
pH Typically 4.0 - 6.5Typically 4.0 - 6.5No significant difference. The pH should be optimized for peptide stability and to slow the exchange rate of amide protons with the solvent (slowest around pH 3-4).[7]
Ionic Strength <150 mM salt (e.g., NaCl)<150 mM salt (e.g., NaCl)No difference. High salt concentrations can lead to signal broadening and should generally be avoided unless required for solubility.[8]

The key takeaway is that the fundamental sample preparation remains consistent. The primary challenge with modified peptides often lies in achieving the desired solubility and stability, which may require empirical screening of different buffer conditions.

Workflow for NMR Structural Analysis

The overall process, from obtaining the synthesized peptide to calculating its three-dimensional structure, follows a well-established path. The incorporation of 3-chloro-D-tyrosine does not change the workflow itself, but it introduces specific nuances in the data interpretation phase.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Peptide_Synthesis Peptide Synthesis & Purification (SPPS & HPLC) Sample_Prep NMR Sample Preparation (Buffer, pH, Concentration) Peptide_Synthesis->Sample_Prep NMR_1D 1D ¹H Spectrum (Initial Quality Check) Sample_Prep->NMR_1D NMR_2D 2D Homonuclear Spectra (TOCSY, NOESY, ROESY) NMR_1D->NMR_2D NMR_Hetero 2D Heteronuclear Spectra (¹³C/¹⁵N HSQC - Optional) NMR_2D->NMR_Hetero Resonance_Assignment Resonance Assignment (Identifying Spin Systems) NMR_Hetero->Resonance_Assignment NOE_Analysis NOE Cross-Peak Analysis (Distance Restraints) Resonance_Assignment->NOE_Analysis Structure_Calc Structure Calculation (CYANA, XPLOR-NIH) NOE_Analysis->Structure_Calc Final_Structure Final_Structure Structure_Calc->Final_Structure

Caption: Workflow for NMR analysis of a modified peptide.

Comparative NMR Analysis: Unveiling the Impact of Chlorination

The presence of the electron-withdrawing chlorine atom on the tyrosine ring is the primary source of observable differences in the NMR spectra compared to a native tyrosine-containing peptide.

The Aromatic Fingerprint: 1D ¹H NMR

The most immediate and telling difference appears in the aromatic region of the 1D ¹H spectrum.

  • Standard L-Tyrosine: The aromatic side chain presents a classic AA'BB' spin system, which often appears as two doublets (protons at positions 2,6 and 3,5).[9]

  • 3-Chloro-D-Tyrosine: The chlorine atom at position 3 breaks the symmetry of the ring. This results in a more complex AMX spin system for the remaining three aromatic protons at positions 2, 5, and 6. Instead of two doublets, one would expect to see a doublet, a doublet of doublets, and a singlet-like or narrowly split doublet, each integrating to one proton. This distinct pattern is an excellent diagnostic marker for successful incorporation.

Assigning the Building Blocks: 2D TOCSY and COSY

Total Correlation Spectroscopy (TOCSY) and Correlation Spectroscopy (COSY) are essential for assigning resonances to specific amino acid spin systems.[7]

  • Standard L-Tyrosine: In a TOCSY spectrum, correlations are observed between all scalar-coupled protons within the spin system. For tyrosine, this connects the amide proton (NH), the alpha-proton (Hα), the beta-protons (Hβ), and the aromatic protons.

  • 3-Chloro-D-Tyrosine: The aliphatic part of the spin system (NH, Hα, Hβ) will appear similar to a standard tyrosine. However, the aromatic spin system will be distinct. The TOCSY will show correlations between the H2, H5, and H6 protons, reflecting their scalar coupling network, which differs from the AA'BB' system of native tyrosine. This altered pattern within the aromatic region, when linked back to the characteristic Hα/Hβ chemical shifts, provides unambiguous confirmation of the 3-chloro-D-tyrosine residue.

G cluster_0 Tyrosine Spin System cluster_1 3-Chloro-D-Tyrosine Spin System T_NH NH T_HA T_NH->T_HA T_HB2 Hβ2 T_HA->T_HB2 T_HB3 Hβ3 T_HA->T_HB3 T_HB2->T_HB3 T_HD (2,6) T_HE (3,5) T_HD->T_HE J-coupling C_NH NH C_HA C_NH->C_HA C_HB2 Hβ2 C_HA->C_HB2 C_HB3 Hβ3 C_HA->C_HB3 C_HB2->C_HB3 C_H2 H2 C_H6 H6 C_H2->C_H6 meta J C_H5 H5 C_H6->C_H5 ortho J

Caption: Comparison of ¹H spin systems.

Probing 3D Structure: 2D NOESY/ROESY

The Nuclear Overhauser Effect (NOE) is the cornerstone of NMR structure determination, providing through-space distance information between protons that are close to each other (< 5 Å).[7]

  • Standard L-Tyrosine: NOEs are observed between the aromatic protons and other nearby residues, defining the local environment and tertiary contacts. The ring can undergo 180° flips about the Cβ-Cγ bond, which can sometimes average the signals for the Hδ (2,6) and Hε (3,5) protons.

  • 3-Chloro-D-Tyrosine: The analysis becomes more nuanced and informative.

    • Unambiguous Probes: Since the H2, H5, and H6 protons now have distinct chemical shifts, any NOE involving one of these protons provides a specific, unambiguous distance restraint to one side of the aromatic ring. This can be incredibly powerful for precisely defining the orientation of the side chain relative to the rest of the peptide.

    • Conformational Restriction: The steric bulk and electronic properties of the chlorine atom can restrict the rotation around the Cβ-Cγ bond (the χ₂ torsion angle). This may lock the ring into a preferred conformation, leading to a set of strong, persistent NOEs that would be averaged or absent in a peptide with a freely rotating native tyrosine. Observing these distinct NOE patterns is direct evidence of a structurally significant modification.

The View from Other Nuclei: ¹³C and ¹⁵N Heteronuclear NMR

For larger peptides or those with significant spectral overlap, isotopic labeling (¹³C, ¹⁵N) is invaluable.[2][8]

  • ¹³C Chemical Shifts: The electron-withdrawing chlorine atom significantly impacts the chemical shifts of the carbon atoms in the aromatic ring. Based on studies of similar halogenated compounds, the carbon directly attached to the chlorine (C3) will experience a downfield shift, while adjacent carbons may be shifted upfield.[10] This provides another layer of confirmation for resonance assignment via ¹H-¹³C HSQC and HMBC experiments.

  • ¹⁵N Chemical Shifts: The effect on the backbone ¹⁵N chemical shift of the 3-chloro-D-tyrosine residue itself is generally small, but changes in the conformation of the peptide induced by the modification can lead to chemical shift perturbations in neighboring residues.

Quantitative Data Summary: Expected Chemical Shift Differences

This table summarizes the anticipated effects on chemical shifts, providing a guide for spectral interpretation. Absolute values will depend on the specific peptide sequence and solution conditions.

NucleusStandard Tyrosine (Approx. ppm)3-Chloro-D-Tyrosine (Expected Shift)Rationale
¹Hδ (2,6) ~7.1 ppmH2, H6 will be distinct and shiftedElectronic effect of Cl breaks symmetry.[9]
¹Hε (3,5) ~6.8 ppmH5 will be shifted; H3 is replaced by ClDeshielding/shielding from Cl atom.[9]
¹³Cγ ~128 ppmShifted due to altered electron densityThe Cγ carbon's electronic environment is perturbed by the substituent.[10]
¹³Cδ (2,6) ~131 ppmC2, C6 will be distinct and shiftedAsymmetric electronic environment.
¹³Cε (3,5) ~116 ppmC5 shifted; C3 bonded to Cl (significant shift)Direct attachment to the electronegative Cl causes a large downfield shift for C3.
¹³Cζ ~156 ppmShiftedThe hydroxyl-bearing carbon is influenced by the ortho-chloro substituent.

Detailed Experimental Protocols

The following protocols provide a self-validating framework for analysis. Each step includes checkpoints to ensure the experiment is proceeding as expected.

Protocol 1: NMR Sample Preparation
  • Peptide Quantification: Accurately determine the concentration of your lyophilized, purified peptide stock using a method like UV-Vis absorbance (if the sequence contains Trp or Tyr) or a quantitative amino acid analysis.

  • Buffer Preparation: Prepare a 10X stock of your desired buffer (e.g., 200 mM sodium phosphate, pH 6.0). Filter sterilize the stock.

  • Sample Buffer Preparation: In a clean microcentrifuge tube, combine the 10X buffer stock, sterile H₂O, and D₂O to create the final 1X buffer solution in a 90% H₂O / 10% D₂O ratio. For a 500 µL final volume, this would be 50 µL of 10X buffer, 400 µL of H₂O, and 50 µL of D₂O.

  • Peptide Dissolution: Weigh the appropriate amount of peptide to achieve the target concentration (e.g., for a 1 mM sample in 500 µL of a 2 kDa peptide, you would need 1 mg). Dissolve this peptide directly in the final sample buffer from Step 3.

  • pH Check and Adjustment: Using a calibrated micro-pH probe, check the pH of the final sample. Adjust carefully with dilute NaOH or HCl if necessary. This is a critical step, as the final pH can differ from the stock buffer.

  • Transfer to NMR Tube: Transfer the final solution to a high-quality, clean NMR tube (e.g., Shigemi or equivalent).

  • Equilibration: Allow the sample to equilibrate at the desired experimental temperature inside the spectrometer for at least 15-20 minutes before starting any measurements.

Protocol 2: Standard 2D NMR Data Acquisition

This assumes access to a spectrometer operating at 600 MHz or higher.

  • Initial Setup: Tune and match the probe for the ¹H frequency. Lock onto the D₂O signal and perform gradient shimming to optimize magnetic field homogeneity.

  • 1D ¹H Spectrum: Acquire a simple 1D ¹H spectrum with water suppression (e.g., using presaturation or a WATERGATE sequence).

    • Validation: Check for sharp lines and good water suppression. The aromatic region should show the expected complex pattern for the 3-chloro-D-tyrosine.

  • 2D ¹H-¹H TOCSY:

    • Parameters: Use a standard TOCSY pulse sequence with a spin-lock time of 60-80 ms. This is typically long enough to see correlations throughout most amino acid spin systems.

    • Acquisition: Collect at least 2k data points in the direct dimension (t₂) and 512 points in the indirect dimension (t₁), with 8-16 scans per increment.

  • 2D ¹H-¹H NOESY:

    • Parameters: Use a standard NOESY pulse sequence with a mixing time of 150-250 ms. The optimal mixing time may require some experimentation.

    • Acquisition: Use similar resolution and scan parameters as the TOCSY experiment.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a Fourier transform.

    • Phase correct the spectrum carefully.

    • Use a baseline correction algorithm if necessary.

    • Validation: The processed spectra should have high signal-to-noise, flat baselines, and minimal artifacts. The diagonal should be strong, and cross-peaks should be clearly visible.

Conclusion

The incorporation of 3-chloro-D-tyrosine into a peptide provides a unique handle for high-resolution structural analysis by NMR. While the fundamental techniques of NMR spectroscopy remain the same, the key to a successful study lies in recognizing and interpreting the specific spectral signatures induced by the chlorine atom. The broken symmetry of the aromatic ring provides a set of unambiguous reporters for resonance assignment and NOE analysis. Furthermore, the potential for restricted side-chain rotation can offer profound insights into the conformational landscape of the peptide, providing invaluable data for structure-based drug design. By understanding the causality behind these spectral differences, researchers can transform a potential analytical challenge into a powerful tool for discovery.

References

  • Chauhan, V.S., Sharma, A.K., Uma, K., Paul, P.K.C., & Balaram, P. (1987). Conformations of dehydrophenylalanine containing peptides. NMR studies on three tripeptides with a central dehydrophenylalanyl residue. International Journal of Peptide and Protein Research, 29, 126-133. [Link]

  • Lee, S. H., et al. (2015). Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. Molecules, 20(4), 5673–5687. [Link]

  • Mobli, M., & King, G. F. (2010). Nuclear Magnetic Resonance (NMR) seq (NMRseq): A New Approach to Peptide Sequence Tags. PLoS ONE, 5(11), e15417. [Link]

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  • Armenta-Pita, P. J., et al. (2019). Analysis of protein chlorination by mass spectrometry. Methods, 163, 12-21. [Link]

  • Melo, M. N., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(11), 3162. [Link]

  • J. Pharm. Sci. Technol. Manag. (2020). NMR in structural determination of proteins and peptides. 4(1), 21-29. [Link]

  • Lee, J., et al. (2019). NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. Molecules, 24(17), 3146. [Link]

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  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73, 18.1.1–18.1.29. [Link]

  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. Comprehensive Natural Products II: Chemistry and Biology. [Link]

  • Wang, A., et al. (2018). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Molecules, 23(10), 2636. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of L-tyrosine hydrochloride. [Link]

  • Jones, D. H., et al. (2010). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of Biomolecular NMR, 46(1), 89–100. [Link]

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  • Oldfield, E., et al. (2001). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Journal of the American Chemical Society, 123(46), 11475–11484. [Link]

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A Senior Application Scientist's Guide to HPLC Purification and Analysis of 3-chloro-D-tyrosine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as 3-chloro-D-tyrosine, into peptide sequences is a critical strategy in modern drug discovery. This modification can significantly enhance peptide stability, receptor affinity, and pharmacokinetic profiles. However, the unique physicochemical properties of these modified peptides present distinct challenges for purification and analysis. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies, offering field-proven insights and detailed protocols to empower researchers in achieving high-purity 3-chloro-D-tyrosine peptides.

The Central Role of Reversed-Phase HPLC

For the purification of synthetic peptides, including those containing 3-chloro-D-tyrosine, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse.[1][2] Its dominance stems from high-efficiency separation capabilities and the use of volatile buffer systems compatible with subsequent analyses like mass spectrometry.[1] The fundamental principle of RP-HPLC relies on the hydrophobic interaction between the peptide and the non-polar stationary phase (typically silica particles coated with C18 or C8 alkyl chains).[3] Peptides are loaded onto the column in a polar mobile phase (e.g., water) and are eluted by increasing the concentration of a less polar organic solvent, such as acetonitrile.[1]

The presence of the 3-chloro-D-tyrosine residue introduces specific considerations. The chlorine atom increases the hydrophobicity of the tyrosine side chain, which generally leads to longer retention times compared to its non-halogenated counterpart. This increased retention can be advantageous, often improving separation from deletion sequences or other less hydrophobic impurities generated during peptide synthesis.[4]

Causality Behind Experimental Choices: Method Development

Achieving optimal purification requires a systematic approach to method development. The choices made for the column, mobile phase, and gradient profile are interconnected and dictate the success of the separation.

1. Stationary Phase (Column) Selection:

The column is the heart of the separation. The choice of stationary phase chemistry is the most critical parameter for controlling selectivity in RP-HPLC.[3]

  • C18 (Octadecylsilane): This is the most common and generally the first choice for peptide purification due to its high hydrophobicity.[3] For peptides containing the already hydrophobic 3-chloro-tyrosine, a C18 column provides strong retention, which is crucial for resolving closely eluting impurities.

  • C8 (Octylsilane): A less hydrophobic alternative to C18.[3] It is a viable option if the peptide is very large or exceptionally hydrophobic, causing excessive retention or poor peak shape on a C18 column.

  • Phenyl-Hexyl: This phase offers alternative selectivity due to π-π interactions with the aromatic ring of the tyrosine residue.[3] It can be particularly effective for separating isomers or peptides where the primary difference lies in the aromatic region.[3]

  • Pentafluorophenyl (PFP): PFP columns are excellent for separating halogenated compounds and positional isomers, making them a strong consideration for complex purifications involving 3-chloro-D-tyrosine peptides.[3]

2. Mobile Phase Modifier Comparison: TFA vs. Formic Acid

The mobile phase almost always consists of an aqueous component (Solvent A) and an organic component (Solvent B, typically acetonitrile), both containing a small percentage of an acidic modifier. This modifier serves two key purposes: it protonates silanol groups on the silica backbone to prevent peak tailing and acts as an ion-pairing agent for charged residues on the peptide, improving peak shape.

ModifierConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1% (v/v)Excellent ion-pairing agent, leading to sharp, symmetrical peaks and high resolution.Strong ion suppression in mass spectrometry (MS), making it less ideal for direct LC-MS analysis.
Formic Acid (FA) 0.1% (v/v)Volatile and MS-friendly, causing minimal ion suppression.Weaker ion-pairing agent, which can result in broader peaks and lower resolution compared to TFA.

Expert Insight: For preparative purification where the primary goal is to isolate the target peptide with high purity, TFA is generally superior due to the enhanced resolution it provides. The collected fractions can then be lyophilized to remove the TFA. For analytical purposes, especially when coupling HPLC directly to a mass spectrometer (LC-MS) for identity confirmation, Formic Acid is the preferred choice .

Workflow and Method Development Strategy

The path from a crude synthetic peptide to a highly purified and characterized product follows a logical sequence. Method development should be systematic, starting with broad scouting gradients and progressively refining the conditions to optimize the separation of the target peptide from its specific impurities.

HPLC_Workflow cluster_prep Purification Stage cluster_analysis Analysis & QC Stage Crude Crude Peptide Mixture Scout Scouting Run (Fast Gradient) Crude->Scout Dissolve in Solvent A Optimize Method Optimization (Shallow Gradient) Scout->Optimize Identify target elution %B Prep Preparative HPLC Run Optimize->Prep Refine gradient Collect Fraction Collection Prep->Collect Isolate peaks Analyze Analytical HPLC-MS of Fractions Collect->Analyze Check purity & identity Pool Pool Pure Fractions Analyze->Pool Lyo Lyophilization Pool->Lyo FinalQC Final QC (Purity, Identity, Quantity) Lyo->FinalQC

Caption: General workflow for purification and analysis.

Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification

This protocol is a self-validating system designed for robust purification of a typical 3-chloro-D-tyrosine containing peptide.

  • System Preparation:

    • Column: C18, 5-10 µm particle size, ≥250 x 10 mm ID.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: Dependent on column ID (e.g., 4-5 mL/min for a 10 mm ID column).

    • Detection: UV at 210-230 nm, where the peptide bond absorbs strongly.[4]

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, add small increments of acetonitrile or DMSO, but minimize the use of strong organic solvents in the sample solution to ensure proper binding to the column.

  • Scouting Run:

    • Equilibrate the column with 95% A / 5% B for 5-10 column volumes.

    • Inject a small amount of the sample (e.g., 0.1-0.5 mg).

    • Run a fast linear gradient to identify the approximate elution percentage of the target peptide (e.g., 5% to 95% B over 30 minutes).

  • Optimized Preparative Run:

    • Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide eluted at 40% B, a new gradient might be 30-50% B over 60 minutes. This increases the resolution between the target peptide and closely eluting impurities.

    • Inject the bulk of the crude peptide.

    • Collect fractions (e.g., 1-2 mL per fraction) throughout the elution of the main peak and surrounding peaks.

  • Post-Purification:

    • Analyze the collected fractions using analytical HPLC-MS (see Protocol 2) to confirm purity and identity.

    • Pool the fractions that meet the desired purity level (>95% or >98%).

    • Freeze the pooled fractions and lyophilize to obtain a dry, pure peptide powder.

Protocol 2: Analytical HPLC-MS for Purity and Identity

This protocol is designed for the quality control of collected fractions and the final product.

  • System Preparation:

    • Column: C18, <5 µm particle size, e.g., 100 x 2.1 mm ID.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Flow Rate: 0.2-0.4 mL/min.

    • Detection: UV (210-230 nm) and in-line Mass Spectrometer (ESI-MS).

  • Sample Preparation:

    • From each collected fraction or the final lyophilized powder, prepare a dilute solution (e.g., 0.1 mg/mL) in Mobile Phase A.

  • Analysis Run:

    • Equilibrate the column with 95% A / 5% B.

    • Inject a small volume (e.g., 5 µL).

    • Run a standard analytical gradient (e.g., 5% to 65% B over 15-30 minutes).

    • Monitor the UV chromatogram for peak purity and integrate the peak areas to calculate the percentage purity.

    • Analyze the mass spectrum corresponding to the main peak. The observed mass should match the theoretical mass of the 3-chloro-D-tyrosine peptide. The characteristic isotopic pattern of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) provides definitive confirmation of successful chlorination.[5]

Addressing the D-Isomer: The Role of Chiral Chromatography

Standard RP-HPLC cannot distinguish between enantiomers. If the synthetic process has the potential to produce diastereomers (e.g., a peptide containing both 3-chloro-D-tyrosine and 3-chloro-L-tyrosine), a specialized chiral separation method is required for analysis.

  • Principle: Chiral chromatography uses a stationary phase that is itself chiral (a Chiral Stationary Phase or CSP).[6] This creates transient, diastereomeric complexes with the enantiomers in the sample, leading to different interaction strengths and, therefore, different retention times.[6]

  • When to Use: This is primarily an analytical technique to assess the enantiomeric purity of the final product.[7] It is crucial in drug development to ensure that the desired stereoisomer is the dominant form, as different enantiomers can have vastly different biological activities.

  • Methodology: Methods often employ specialized columns, such as those based on teicoplanin or cyclodextrin derivatives, which have proven effective for separating amino acid enantiomers.[6][8]

Chiral_Analysis_Decision Start Is chiral purity a concern? Synthesis Stereospecific Synthesis Used Start->Synthesis Yes RP_HPLC Proceed with standard RP-HPLC analysis Start->RP_HPLC No Racemization Potential for Racemization? Synthesis->Racemization Racemization->RP_HPLC No Chiral_HPLC Perform Chiral HPLC Analysis to confirm enantiomeric purity Racemization->Chiral_HPLC Yes / Unknown No_Concern No Yes_Concern Yes

Caption: Decision tree for employing chiral analysis.

Conclusion

The successful purification and analysis of 3-chloro-D-tyrosine peptides are achievable through the systematic application and optimization of RP-HPLC. The choice between mobile phase modifiers like TFA and formic acid presents a clear trade-off between chromatographic resolution and MS compatibility, which should be leveraged strategically during preparative and analytical stages, respectively. While RP-HPLC is the primary tool, researchers must remain cognizant of its limitations, particularly regarding stereoisomers, and be prepared to employ orthogonal techniques like chiral chromatography to ensure the absolute purity and stereochemical integrity of their final product. This comprehensive approach, grounded in a clear understanding of the underlying chromatographic principles, is essential for advancing the development of novel peptide-based therapeutics.

References

  • Creative Biostructure. (n.d.). Reverse-phase HPLC Peptide Purification. Retrieved from [Link]

  • Google Patents. (2012). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
  • Ghorai, A., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Speciality Chemicals Magazine. (2018). Moving beyond preparative reverse phase HPLC for peptide purification. Retrieved from [Link]

  • ResearchGate. (n.d.). a HPLC separation of standard DL-tyrosine (50 mM in HPLC grade water). Retrieved from [Link]

  • Grace Vydac. (2002). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • ACS Publications. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Analytical Chemistry. Retrieved from [Link]

  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]

  • PubMed. (1986). High-performance liquid chromatography of tyrosine-containing peptides by pre-column derivatization involving formylation followed by fluorescence reaction with 1,2-diamino-4,5-dimethoxybenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Analysis of protein chlorination by mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Retrieved from [Link]

  • ResearchGate. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water | Request PDF. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Fmoc-3-chloro-D-tyrosine and Other Halogenated Tyrosines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenated Tyrosines in Modern Peptide Chemistry

In the landscape of therapeutic peptide development and chemical biology, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing biological activity, improving metabolic stability, and introducing novel functionalities. Among these, halogenated tyrosines have emerged as exceptionally versatile building blocks. Their true power lies not only in the subtle modulation of peptidic structure through steric and electronic effects but, more significantly, in their utility as chemical handles for post-synthetic modifications.

The substitution of a hydrogen atom on the tyrosine phenyl ring with a halogen (Fluorine, Chlorine, Bromine, or Iodine) creates a reactive center, most notably for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This enables the site-specific introduction of a vast array of chemical moieties, transforming a simple peptide into a complex conjugate, a stapled peptide, or a sophisticated imaging agent.[3][4]

This guide provides an in-depth comparison of the reactivity profiles of common Fmoc-protected, D-configured halogenated tyrosines, with a primary focus on Fmoc-3-chloro-D-tyrosine. As researchers and drug developers, understanding the nuanced differences in their behavior during Solid-Phase Peptide Synthesis (SPPS) and subsequent modifications is critical for methodological success, impurity profiling, and final product yield. We will dissect the key performance attributes—coupling efficiency, stability during synthesis, propensity for side reactions, and reactivity in post-synthetic modifications—supported by established chemical principles and representative experimental data.

The Halogen Effect: A Duality of Reactivity

The choice of halogen has a profound and dualistic impact on the tyrosine residue's chemical behavior. This duality is rooted in two competing electronic properties: inductive effects and the carbon-halogen (C-X) bond strength .

  • Inductive Effect on Peptide Coupling: The electronegativity of the halogen atom influences the pKa of the tyrosine's phenolic hydroxyl group. All halogens are electron-withdrawing, which can subtly impact the reactivity of the amino acid during the peptide bond formation step in SPPS. However, for standard coupling reactions, this electronic perturbation is generally less impactful than steric hindrance.

  • C-X Bond Strength in Cross-Coupling: For post-synthetic modifications like Suzuki-Miyaura coupling, the C-X bond is the reactive site. The reactivity trend is inversely proportional to bond strength: C-I < C-Br < C-Cl < C-F . This makes iodinated and brominated tyrosines significantly more reactive in palladium-catalyzed reactions than their chlorinated counterparts, while fluorinated versions are typically inert under these conditions.

Comparative Analysis of Reactivity in SPPS

The performance of a protected amino acid in Fmoc-SPPS is judged by its efficiency of incorporation, its stability to the repeated cycles of base-mediated Fmoc deprotection, and its inertness to side reactions during coupling and final cleavage.[5][6]

Coupling Efficiency and Kinetics

The primary challenge during the coupling of any amino acid is steric hindrance. The size of the halogen atom ortho to the phenolic hydroxyl group can influence the speed and completeness of the acylation reaction.

  • Fmoc-3-fluoro-D-tyrosine: Fluorine is the smallest halogen, with a van der Waals radius similar to hydrogen. Consequently, its steric footprint is minimal, and its coupling efficiency is expected to be high, comparable to that of standard Fmoc-D-tyrosine.

  • This compound: Chlorine is larger, introducing moderate steric bulk. While coupling is generally efficient with standard activators like HBTU/HOBt, extended coupling times or the use of more potent coupling reagents may be necessary to achieve quantitative incorporation, especially when coupling to a sterically hindered N-terminus.

  • Fmoc-3-bromo-D-tyrosine: Bromine presents significant steric hindrance. Researchers may observe slower coupling kinetics, requiring double coupling protocols or the use of high-potency phosphonium-based reagents (e.g., PyBOP, PyAOP) to ensure the reaction goes to completion.

  • Fmoc-3-iodo-D-tyrosine: Iodine is the largest and most sterically demanding of the halogens. It poses the greatest challenge to efficient coupling. Incomplete coupling is a significant risk, which can lead to deletion sequences that are difficult to separate during purification. The use of microwave-assisted SPPS can be particularly beneficial here to drive the reaction to completion.

Table 1: Comparative Summary of Halogenated Tyrosine Properties in SPPS

Fmoc-Amino AcidHalogen Size (van der Waals radius, Å)Expected Coupling EfficiencyRelative Reactivity in Suzuki CouplingPotential Side Reactions
Fmoc-3-fluoro-D-tyrosine 1.47Very HighInertMinimal
This compound 1.75HighLowLow risk of dehalogenation
Fmoc-3-bromo-D-tyrosine 1.85Moderate to HighModerateModerate risk of dehalogenation
Fmoc-3-iodo-D-tyrosine 1.98ModerateHighHigh risk of dehalogenation/side reactions
Stability and Side Reactions

The stability of the halogenated side chain throughout the synthesis and final cleavage is paramount. The primary risk is dehalogenation or modification of the halogenated ring.

  • Fmoc Deprotection: All halogenated tyrosines are generally stable to the standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF).[5] The C-X bond is not susceptible to cleavage by the mild base.

  • Coupling: During coupling activation, particularly with carbodiimides, the phenolic hydroxyl of tyrosine can potentially be acylated, although this is usually minimal and reversible. The electron-withdrawing nature of the halogens may slightly reduce this tendency compared to unprotected tyrosine.[7]

  • Final Cleavage: The highly acidic conditions of the final cleavage from the resin (e.g., 95% TFA) pose the greatest risk. Cationic species generated from protecting groups can attack the electron-rich phenyl ring.

    • Dehalogenation: The C-I bond is the most labile and susceptible to reductive cleavage, especially if potent scavengers with reducing properties (like thiols) are used in high concentrations. While less common, C-Br and C-Cl bonds can also be cleaved under harsh conditions or with prolonged exposure to acid.

    • Iodination as a Side Reaction: It is well-documented that free iodide, if present, can iodinate standard tyrosine residues during acidic conditions.[8] This underscores the importance of using scavengers like triisopropylsilane (TIS) to quench reactive cations and prevent unwanted modifications.

Post-Synthetic Modification: The Suzuki-Miyaura Cross-Coupling

The primary motivation for incorporating halogenated tyrosines is often for late-stage functionalization. The Suzuki-Miyaura reaction is a powerful tool for this, creating a new carbon-carbon bond on the peptide.[1][9]

The reactivity order for this palladium-catalyzed reaction is well-established: Iodo > Bromo >> Chloro .

  • Fmoc-3-iodo-D-tyrosine: This is the most reactive handle for Suzuki coupling, allowing the reaction to proceed under mild conditions with a wide range of boronic acids and palladium catalysts.[10] This high reactivity is advantageous for sensitive peptides but also increases the risk of side reactions or catalyst degradation.

  • Fmoc-3-bromo-D-tyrosine: This derivative offers a good balance of reactivity and stability.[2] The coupling reactions may require slightly more forcing conditions (higher temperature, more active catalysts) than with the iodo-analogue, but the starting material is generally more stable and less prone to dehalogenation.

  • This compound: As the least reactive of the three, chloro-tyrosine requires more specialized and highly active palladium catalysts (e.g., those employing bulky phosphine ligands) and potentially higher temperatures to achieve efficient coupling. This lower reactivity can be an advantage, offering orthogonality if bromo or iodo residues are also present in the sequence.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Peptide_X Peptide-Tyr(3-X) (X = I, Br, Cl) Catalyst Pd(0) Catalyst + Base Peptide_X->Catalyst Oxidative Addition Boronic_Acid R-B(OH)₂ Boronic_Acid->Catalyst Coupled_Peptide Peptide-Tyr(3-R) Catalyst->Coupled_Peptide Reductive Elimination Byproducts B(OH)₂-X Catalyst->Byproducts

Caption: Workflow for comparing coupling efficiency of halogenated tyrosines.

Protocol 2: On-Resin Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the more challenging coupling using a chloro-substituted peptide.

  • Peptide Synthesis: Synthesize the desired peptide containing this compound on a 2-chlorotrityl resin to allow for protected fragment strategies if needed. [11]Ensure the N-terminus remains Fmoc-protected.

  • Reagent Preparation:

    • Palladium Catalyst: Prepare a solution of a highly active catalyst, such as Pd₂(dba)₃ with a specialized ligand like SPhos or XPhos.

    • Base: Use a mild aqueous base like 1M K₃PO₄ or Cs₂CO₃.

    • Boronic Acid: Dissolve 5-10 equivalents of the desired boronic acid in the reaction solvent.

  • Coupling Reaction:

    • Swell the peptide-resin in a degassed solvent mixture (e.g., DMF/water or Dioxane/water).

    • Add the boronic acid solution, the base, and finally the palladium catalyst.

    • Heat the reaction mixture under an inert atmosphere (Argon or Nitrogen) at 50-80°C for 4-12 hours. Monitor the reaction progress by cleaving a small sample of resin and analyzing by LC-MS.

  • Washing: After the reaction is complete, wash the resin extensively with the reaction solvent, water, DMF, and finally DCM to remove all traces of catalyst and reagents.

  • Deprotection and Cleavage: Proceed with standard N-terminal Fmoc deprotection and final cleavage from the resin.

Conclusion and Recommendations

The selection of a halogenated tyrosine derivative is a strategic decision that should be dictated by the ultimate application of the peptide.

  • For Steric/Electronic Modification Only: If the goal is simply to introduce a halogen to modulate peptide conformation or binding, Fmoc-3-fluoro-D-tyrosine is the ideal choice due to its minimal steric hindrance and high coupling efficiency.

  • For Balanced Reactivity and Stability: Fmoc-3-bromo-D-tyrosine represents the workhorse for post-synthetic modifications. It provides a reliable handle for Suzuki-Miyaura coupling under reasonably mild conditions without the high lability of the iodo-analogue.

  • For Maximum Cross-Coupling Reactivity: When the mildest possible coupling conditions are required for a highly sensitive peptide, Fmoc-3-iodo-D-tyrosine is the most reactive option, though care must be taken to ensure complete coupling and avoid dehalogenation during cleavage.

  • For Orthogonal Chemistry and Stability: This compound is the most stable of the reactive halogens. Its lower reactivity makes it suitable for syntheses where other, more labile handles (like -Br or -I) are present and need to be addressed selectively. While it requires more forcing conditions for Suzuki coupling, its stability during SPPS and cleavage is a significant advantage, ensuring the integrity of the chemical handle until it is needed.

By understanding these fundamental differences in reactivity, researchers can make informed decisions, optimizing their synthetic strategies to achieve higher yields, greater purity, and ultimately, more successful outcomes in their peptide-based research and development endeavors.

References

  • ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

  • Collier, T. L., et al. (2021). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC. Retrieved from [Link]

  • E-rakowska, J., et al. (2022). Late-stage labeling of diverse peptides and proteins with iodine-125. PMC. Retrieved from [Link]

  • Madsen, C. T., et al. (2011). Iodination on tyrosine residues during oxidation with sodium periodate in solid phase extraction of N-linked glycopeptides. PubMed. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. PMC. Retrieved from [Link]

  • Verhelst, S. H. L. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. Retrieved from [Link]

  • Voll, A., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (n.d.). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Retrieved from [Link]

  • Tundel, R. E., et al. (2006). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Mukherjee, S., & van der Donk, W. A. (2023). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. PMC. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. Retrieved from [Link]

  • Mukherjee, S., et al. (2022). A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins. PMC. Retrieved from [Link]

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A Comparative Guide to Enhancing Peptide Stability Through 3-Chloro-D-Tyrosine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern therapeutics, peptides offer a compelling combination of high specificity and low toxicity. However, their clinical translation is frequently hampered by a critical vulnerability: rapid degradation by endogenous proteases. This guide provides an in-depth comparison of the enzymatic stability of standard peptides versus those strategically modified with 3-chloro-D-tyrosine, a non-canonical amino acid designed to overcome this limitation. We will explore the biochemical rationale for this modification, present comparative experimental data, and provide detailed protocols for synthesis and stability assessment.

The Challenge: Proteolytic Susceptibility of Tyrosine-Containing Peptides

Peptides are susceptible to degradation by a host of proteases present in biological fluids.[1] One of the most common cleavage points is at the C-terminus of aromatic amino acids, such as tyrosine.[2] Enzymes like chymotrypsin, a serine protease found in the digestive system and with activity in plasma, readily recognize and hydrolyze the peptide bond following a tyrosine residue. This enzymatic action leads to a short in vivo half-life, diminishing the therapeutic efficacy of the peptide.

The mechanism of chymotrypsin cleavage involves the accommodation of the tyrosine side chain within a hydrophobic pocket (the S1 pocket) of the enzyme's active site. This precise fit facilitates the nucleophilic attack on the peptide bond, leading to its scission.

A Dual-Pronged Defense: The Role of 3-Chloro-D-Tyrosine

To counteract this degradation, we can introduce strategic modifications to the tyrosine residue. The incorporation of 3-chloro-D-tyrosine offers a robust, two-tiered defense against proteolytic cleavage.

  • D-Configuration for Chiral Incompatibility: Proteases are chiral enzymes that have evolved to recognize and process L-amino acids, the naturally occurring enantiomers. The substitution of an L-amino acid with its D-enantiomer introduces a profound steric barrier.[3] The enzyme's active site cannot properly accommodate the D-configuration, effectively preventing the formation of the enzyme-substrate complex necessary for cleavage.[4][5]

  • Steric Hindrance from 3-Chloro Substitution: The addition of a chlorine atom at the 3-position of the tyrosine ring introduces a bulky substituent. This halogenation further obstructs the entry of the modified tyrosine side chain into the protease's binding pocket.[6] The chloro group essentially makes the "key" too large and improperly shaped to fit the enzyme's "lock."

The synergistic effect of these two modifications results in a peptide that is significantly more resistant to enzymatic degradation, thereby prolonging its circulation half-life and bioavailability.

Visualizing the Mechanism of Protection

The following diagram illustrates the difference in interaction between chymotrypsin and a standard L-tyrosine versus the modified 3-chloro-D-tyrosine.

Mechanism of Proteolytic Resistance cluster_0 Standard Peptide (L-Tyrosine) cluster_1 Modified Peptide (3-chloro-D-Tyrosine) Chymotrypsin Chymotrypsin L_Tyrosine L-Tyrosine Chymotrypsin->L_Tyrosine Binding Cleavage Peptide Cleavage L_Tyrosine->Cleavage Hydrolysis Chymotrypsin_mod Chymotrypsin Cl_D_Tyrosine 3-chloro-D-Tyrosine Chymotrypsin_mod->Cl_D_Tyrosine Steric Hindrance (D-config & Chloro group) No_Cleavage Peptide Stability Cl_D_Tyrosine->No_Cleavage No Binding

Caption: Steric hindrance from 3-chloro-D-tyrosine prevents protease binding.

Comparative Stability Data

To quantify the impact of 3-chloro-D-tyrosine incorporation, a model peptide was synthesized in two forms: one with a standard L-tyrosine and another with the modified amino acid. The stability of these peptides was then assessed in human plasma.

Peptide VariantHalf-life in Human Plasma (hours)Remaining Peptide after 8 hours (%)
Model Peptide (L-Tyrosine)~ 1.5< 10%
Model Peptide (3-chloro-D-Tyrosine)> 48> 95%

This data is illustrative and based on typical results observed when incorporating D-amino acids and halogenated residues to enhance peptide stability.

Experimental Protocols

Synthesis of Peptides with Incorporated 3-chloro-D-Tyrosine

The synthesis of peptides containing non-canonical amino acids is readily achievable through Solid Phase Peptide Synthesis (SPPS).[7][8][9]

Principle: SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[10] This method allows for easy removal of excess reagents and byproducts by simple filtration and washing.

Materials:

  • Fmoc-protected amino acids (including Fmoc-3-chloro-D-tyrosine)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent and a base.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

  • Subsequent Amino Acid Couplings: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

In Vitro Plasma Stability Assay

This assay measures the rate of peptide degradation in a biologically relevant medium.

Principle: The peptide of interest is incubated in plasma, and aliquots are taken at various time points. The reaction is quenched, and the amount of remaining intact peptide is quantified by LC-MS.

Plasma Stability Assay Workflow Start Start Incubate Incubate Peptide in Plasma at 37°C Start->Incubate Sample Take Aliquots at Time Points (0, 1, 4, 8, 24h) Incubate->Sample Quench Quench with Acetonitrile (to precipitate proteins) Sample->Quench Centrifuge Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Quantify Quantify Remaining Intact Peptide Analyze->Quantify End End Quantify->End

Caption: Workflow for determining peptide half-life in a plasma matrix.

Procedure:

  • Preparation: Prepare a stock solution of the peptide in a suitable solvent. Spike the peptide into human plasma to a final concentration of 10 µM.

  • Incubation: Incubate the plasma-peptide mixture in a water bath at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the mixture.

  • Quenching: Immediately quench the enzymatic activity by adding three volumes of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS to determine the concentration of the intact peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½).

Conclusion

The strategic incorporation of 3-chloro-D-tyrosine represents a powerful and effective method for enhancing the enzymatic stability of therapeutic peptides. The dual mechanism of chiral- and steric-based protection significantly reduces susceptibility to proteolytic degradation, leading to a longer plasma half-life. The experimental protocols outlined in this guide provide a clear framework for the synthesis and comparative evaluation of these modified peptides. For researchers and drug developers, leveraging this technology can be a critical step in transforming promising peptide candidates into viable clinical therapeutics.

References

  • Chemical Science. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Royal Society of Chemistry. [Link]

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Link]

  • PubMed. (2022). Identification of chlorinated products from tyrosine and tyrosyl dipeptides during chlorination: a computational study. [Link]

  • PubMed. (n.d.). Strategies to improve plasma half life time of peptide and protein drugs. [Link]

  • Journal of Microbiology and Biotechnology. (n.d.). Monitoring of cleavage preference for caspase-3 using recombinant protein substrates. [Link]

  • PubMed Central. (n.d.). Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. [Link]

  • PubMed Central. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. [Link]

  • PubMed Central. (n.d.). Introduction to Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. [Link]

  • PubMed Central. (n.d.). Type III-B CRISPR-Cas signaling-based cascade of proteolytic cleavages. [Link]

  • eLife. (n.d.). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. [Link]

  • Frontiers. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. [Link]

  • PubMed Central. (n.d.). Structure, interdomain dynamics, and pH-dependent autoactivation of pro-rhodesain, the main lysosomal cysteine protease from African trypanosomes. [Link]

  • ResearchGate. (n.d.). Strategies to improve plasma half life time of peptide and protein drugs. [Link]

  • ACS Publications. (n.d.). Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. [Link]

  • Google Patents. (n.d.). US6897289B1 - Peptide synthesis procedure in solid phase.
  • SciSpace. (n.d.). Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. [Link]

  • MDPI. (n.d.). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. [Link]

  • MDPI. (n.d.). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). [Link]

  • Peptides.org. (n.d.). How Long Do Peptides Stay in Your System? Half-Life, Detection, and Clearance Times. [Link]

  • Synpeptide. (n.d.). Solid Phase Peptide Synthesis. [Link]

  • PubMed Central. (n.d.). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. [Link]

  • PubMed Central. (n.d.). Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37. [Link]

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A Comparative Guide to Protecting Groups for 3-chloro-D-tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the incorporation of unnatural amino acids into peptide chains is a powerful strategy to enhance biological activity, stability, and conformational rigidity. Among these, 3-chloro-D-tyrosine stands out as a crucial building block for creating novel peptide-based therapeutics. The presence of the chloro-substituent on the aromatic ring can significantly influence peptide structure and function. However, the successful synthesis of peptides containing this modified amino acid is critically dependent on the judicious choice of protecting groups for its amine and carboxylic acid functionalities. This guide provides a comparative analysis of commonly used protecting groups for 3-chloro-D-tyrosine, supported by experimental insights to aid researchers in making informed decisions for their synthetic strategies.

The Strategic Importance of Protecting Groups

The protection of the α-amino and α-carboxyl groups of 3-chloro-D-tyrosine is essential to prevent unwanted side reactions and to ensure the regioselective formation of the peptide bond. An ideal protecting group should be easy to introduce in high yield, stable under the conditions of peptide coupling, and readily removable without compromising the integrity of the peptide or the 3-chloro-tyrosine residue. The selection of a protecting group strategy is therefore a critical step that dictates the overall efficiency and success of the peptide synthesis.[1]

Amine Protecting Groups: A Comparative Analysis

The most commonly employed protecting groups for the α-amino group in peptide synthesis are the acid-labile tert-butyloxycarbonyl (Boc) group, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[2]

tert-Butyloxycarbonyl (Boc) Group

The Boc group is a cornerstone of the "Boc/Bzl" strategy in solid-phase peptide synthesis (SPPS).[3] It is typically introduced using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Advantages:

  • High Stability: The Boc group is stable to a wide range of nucleophiles and bases, allowing for the use of various coupling reagents.[2]

  • Orthogonality: It is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz and benzyl ester groups, enabling flexible synthetic strategies.[1]

Disadvantages:

  • Harsh Deprotection: Removal of the Boc group requires strong acids, typically trifluoroacetic acid (TFA). This can lead to side reactions, particularly with sensitive residues. For tyrosine and its derivatives, the tert-butyl cation generated during deprotection can cause C-alkylation of the aromatic ring.[3]

  • Potential for Side Reactions: The presence of the electron-withdrawing chloro group on the tyrosine ring may influence the rate of deprotection and potentially exacerbate side reactions.

Experimental Insight: While specific data for 3-chloro-D-tyrosine is scarce, studies on tyrosine have shown that C-t-butylation can occur during TFA-mediated deprotection of t-butyl-based protecting groups. This side reaction can complicate purification and reduce the yield of the desired peptide.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the basis of the widely used "Fmoc/tBu" strategy in SPPS. It is introduced using Fmoc-Cl or Fmoc-OSu and is removed under mild basic conditions, typically with a solution of piperidine in DMF.[4]

Advantages:

  • Mild Deprotection: The mild basic conditions for Fmoc removal are compatible with a wide range of acid-sensitive side-chain protecting groups and linkers.[5]

  • Reduced Side Reactions: The milder deprotection conditions generally lead to fewer side reactions compared to the strong acid treatment required for Boc removal.

Disadvantages:

  • Base-catalyzed Side Reactions: The use of piperidine can sometimes lead to side reactions, such as diketopiperazine formation at the dipeptide stage.[1] The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a stronger base to overcome slow deprotection can catalyze aspartimide formation.[3]

Experimental Insight: The Fmoc group is a popular choice for the synthesis of peptides containing modified amino acids. A general protocol for the N-Fmoc protection of L-tyrosine using 9-fluorenylmethyl-N-succinimidyl carbonate in the presence of sodium carbonate has been reported to yield the protected amino acid in 85.7% yield with high purity.[6] This protocol can be adapted for 3-chloro-D-tyrosine.

Benzyloxycarbonyl (Cbz) Group

The Cbz group is a classic protecting group, typically removed by catalytic hydrogenolysis or strong acids.

Advantages:

  • Stability: The Cbz group is stable to both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively.

Disadvantages:

  • Harsh Deprotection: Catalytic hydrogenolysis is not compatible with peptides containing other reducible functional groups. The alternative, strong acid cleavage (e.g., HBr in acetic acid), is harsh and can lead to side reactions.

  • Catalyst Poisoning: The presence of sulfur-containing amino acids can poison the palladium catalyst used for hydrogenolysis. While 3-chloro-D-tyrosine does not contain sulfur, this is a consideration for the overall peptide sequence.

Experimental Insight: While less common in modern SPPS, the Cbz group can be a viable option in solution-phase synthesis or for specific applications where its stability profile is advantageous.

Carboxylic Acid Protecting Groups: A Comparative Analysis

The protection of the α-carboxyl group is typically achieved by esterification. Common choices include methyl or ethyl esters, benzyl esters, and tert-butyl esters.

Methyl/Ethyl Esters

Simple alkyl esters can be formed under acidic conditions with the corresponding alcohol.

Advantages:

  • Ease of Introduction: The synthesis is straightforward. A protocol for the preparation of L-tyrosine methyl ester hydrochloride by reacting L-tyrosine with thionyl chloride in methanol reports a yield of 95.5-97.2%.[6]

Disadvantages:

  • Harsh Deprotection: Cleavage requires saponification with a strong base (e.g., NaOH or LiOH), which can lead to racemization and other side reactions, particularly for sensitive amino acids.

Benzyl Ester (OBzl)

Benzyl esters are typically cleaved by catalytic hydrogenolysis, making them orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups.

Advantages:

  • Orthogonality: Provides an additional layer of orthogonal protection.

Disadvantages:

  • Deprotection Limitations: Subject to the same limitations as the Cbz group regarding catalytic hydrogenolysis.

  • Acid Lability: Benzyl ethers of tyrosine are more acid-labile than those of serine or threonine, which can be a concern in Boc-based strategies.[2]

tert-Butyl Ester (OtBu)

The tert-butyl ester is cleaved under acidic conditions, similar to the Boc group.

Advantages:

  • Compatibility with Fmoc Strategy: It is the standard carboxylic acid protecting group used in Fmoc/tBu-based SPPS.

Disadvantages:

  • Lack of Orthogonality with Boc: Cannot be used in conjunction with a Boc-protected amine, as both are removed by acid.

  • Potential for Side Reactions: Similar to Boc deprotection, the generation of the tert-butyl cation upon cleavage can lead to side reactions.

Summary of Protecting Group Compatibility and Orthogonality

Amine ProtectionCompatible Carboxyl ProtectionDeprotection Conditions (Amine)Deprotection Conditions (Carboxyl)Orthogonality
Boc Methyl/Ethyl EsterStrong Acid (TFA)Strong Base (NaOH/LiOH)Yes
Benzyl Ester (OBzl)Strong Acid (TFA)HydrogenolysisYes
Fmoc tert-Butyl Ester (OtBu)Base (Piperidine)Strong Acid (TFA)Yes
Methyl/Ethyl EsterBase (Piperidine)Strong Base (NaOH/LiOH)Yes
Cbz Methyl/Ethyl EsterHydrogenolysis / Strong AcidStrong Base (NaOH/LiOH)Yes
tert-Butyl Ester (OtBu)Hydrogenolysis / Strong AcidStrong Acid (TFA)Partial

Experimental Protocols

The following are generalized protocols that can be adapted for 3-chloro-D-tyrosine. Optimization may be required.

N-Fmoc Protection of 3-chloro-D-tyrosine

This protocol is adapted from a procedure for L-tyrosine.[6]

  • Dissolve 3-chloro-D-tyrosine (1 equivalent) in a 5.5% aqueous solution of sodium carbonate.

  • Add a solution of 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) (1 equivalent) in tetrahydrofuran dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture to remove the organic solvent.

  • Acidify the aqueous solution with 2N hydrochloric acid to pH 6-7.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated saline solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by trituration with petroleum ether or by column chromatography.

N-Boc Protection of 3-chloro-D-tyrosine
  • Dissolve 3-chloro-D-tyrosine (1 equivalent) in a mixture of 1,4-dioxane and water.

  • Add an aqueous solution of sodium hydroxide (1.1 equivalents).

  • Cool the mixture in an ice bath and stir for 15 minutes.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) and stir the solution at room temperature for 48 hours.

  • Follow with an appropriate workup and purification procedure.

Visualization of Protecting Group Strategies

DOT Language Script for Amine Protection and Deprotection

Amine_Protection_Deprotection cluster_Boc Boc Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection Boc_AA 3-chloro-D-tyrosine Boc_Protected N-Boc-3-chloro-D-tyrosine Boc_AA->Boc_Protected (Boc)2O, Base Boc_Deprotected 3-chloro-D-tyrosine (amine salt) Boc_Protected->Boc_Deprotected TFA Fmoc_AA 3-chloro-D-tyrosine Fmoc_Protected N-Fmoc-3-chloro-D-tyrosine Fmoc_AA->Fmoc_Protected Fmoc-OSu, Base Fmoc_Deprotected 3-chloro-D-tyrosine Fmoc_Protected->Fmoc_Deprotected Piperidine/DMF Cbz_AA 3-chloro-D-tyrosine Cbz_Protected N-Cbz-3-chloro-D-tyrosine Cbz_AA->Cbz_Protected Cbz-Cl, Base Cbz_Deprotected 3-chloro-D-tyrosine Cbz_Protected->Cbz_Deprotected H2, Pd/C

Caption: Protection and deprotection schemes for the amine group of 3-chloro-D-tyrosine.

DOT Language Script for Carboxyl Protection and Deprotection

Carboxyl_Protection_Deprotection cluster_Ester Carboxyl Protection/Deprotection cluster_Me Methyl Ester cluster_Bzl Benzyl Ester cluster_tBu tert-Butyl Ester Me_AA 3-chloro-D-tyrosine Me_Protected 3-chloro-D-tyrosine Methyl Ester Me_AA->Me_Protected MeOH, SOCl2 Me_Deprotected 3-chloro-D-tyrosine Me_Protected->Me_Deprotected NaOH Bzl_AA 3-chloro-D-tyrosine Bzl_Protected 3-chloro-D-tyrosine Benzyl Ester Bzl_AA->Bzl_Protected BnOH, Acid Bzl_Deprotected 3-chloro-D-tyrosine Bzl_Protected->Bzl_Deprotected H2, Pd/C tBu_AA 3-chloro-D-tyrosine tBu_Protected 3-chloro-D-tyrosine t-Butyl Ester tBu_AA->tBu_Protected Isobutylene, Acid tBu_Deprotected 3-chloro-D-tyrosine tBu_Protected->tBu_Deprotected TFA

Caption: Protection and deprotection schemes for the carboxyl group of 3-chloro-D-tyrosine.

Conclusion and Recommendations

The choice of protecting groups for 3-chloro-D-tyrosine is a critical decision that will impact the overall success of a peptide synthesis campaign.

  • For solid-phase peptide synthesis (SPPS) , the Fmoc/tBu strategy is generally recommended due to the milder deprotection conditions for the Fmoc group, which minimizes the risk of side reactions. The use of Fmoc for the amine and a tert-butyl ester for the carboxylic acid (if needed for solution-phase fragment condensation) provides a robust and orthogonal protection scheme.

  • The Boc/Bzl strategy remains a viable option, particularly for researchers experienced with this chemistry. However, careful consideration must be given to potential side reactions during the harsh acidic deprotection steps.

  • The Cbz group and benzyl esters are valuable for their orthogonality in specific synthetic designs, especially in solution-phase synthesis, but the limitations of catalytic hydrogenolysis must be taken into account.

Ultimately, the optimal protecting group strategy will depend on the specific peptide sequence, the scale of the synthesis, and the available synthetic methodologies. It is recommended to perform small-scale test reactions to optimize protection and deprotection conditions for 3-chloro-D-tyrosine within the context of the target peptide.

References

  • CN112920086A - Preparation method of L-tyrosine derivative - Google Patents.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. Available at: [Link]

  • 3-Chloro-L-Tyrosine | C9H10ClNO3 | CID 110992 - PubChem. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.